Coumarin 314
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-2-22-17(20)14-10-12-9-11-5-3-7-19-8-4-6-13(15(11)19)16(12)23-18(14)21/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJKUPWQKZFFCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4069052 | |
| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, ethyl ester | |
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Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [MSDSonline] | |
| Record name | Coumarin 314 | |
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CAS No. |
55804-66-5 | |
| Record name | Coumarin 314 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55804-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Coumarin 504 | |
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| Record name | Coumarin 314 | |
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| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, ethyl ester | |
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| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, ethyl ester | |
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| Record name | Ethyl 2,3,6,7-tetrahydro-11-oxo-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizine-10-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.369 | |
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| Record name | COUMARIN 504 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM5MO60RUO | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Coumarin 314
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coumarin 314 is a notable fluorescent dye belonging to the aminocoumarin class of compounds. Recognized for its excellent photophysical properties, including a high fluorescence quantum yield and significant Stokes shift, it has found extensive applications as a laser dye and a fluorescent probe in various scientific disciplines. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its characterization, and visualizations of experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals utilizing this compound in their work.
Chemical and Physical Properties
This compound is a yellow to orange crystalline powder.[1] Its core structure is based on the benzopyran-2-one skeleton, characteristic of the coumarin family.
Identification and Structure
| Property | Value | Source |
| Chemical Name | Ethyl 11-oxo-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxylate | [2] |
| Synonyms | Coumarin 504, C314, 2,3,5,6-1H,4H-Tetrahydro-9-carbethoxyquinolizino-[9,9a,1-gh]coumarin | [3][4] |
| CAS Number | 55804-66-5 | [1] |
| Molecular Formula | C₁₈H₁₉NO₄ | |
| Molecular Weight | 313.35 g/mol | |
| Chemical Structure |
| PubChem CID: 72653 |
Physical Properties
A summary of the key physical properties of this compound is presented in the table below.
| Property | Value | Source |
| Appearance | Yellow to orange crystalline powder | |
| Melting Point | 140-144 °C | |
| Boiling Point | 453.15 °C (rough estimate) | |
| Solubility | While specific quantitative data is limited, this compound is soluble in ethanol and other organic solvents. |
Spectroscopic Properties
This compound exhibits strong absorption and fluorescence in the visible region of the electromagnetic spectrum. Its spectroscopic properties are highly dependent on the solvent environment.
| Property | Value (in Ethanol) | Source |
| Absorption Maximum (λmax) | 436 nm | |
| Molar Extinction Coefficient (ε) | ≥39,000 L·mol⁻¹·cm⁻¹ at 389-401 nm | |
| Emission Maximum (λem) | ~480-490 nm | |
| Fluorescence Quantum Yield (Φ) | 0.68 |
Experimental Protocols
Detailed methodologies for the characterization of this compound are crucial for obtaining reliable and reproducible data.
Determination of Absorption and Emission Spectra
Objective: To determine the absorption and fluorescence emission spectra of this compound in a specified solvent.
Materials:
-
This compound
-
Spectroscopy-grade ethanol
-
Volumetric flasks
-
Pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in ethanol (e.g., 1 mM).
-
Working Solution Preparation: From the stock solution, prepare a dilute working solution (e.g., 10 µM) in ethanol. The absorbance of this solution at the absorption maximum should be between 0.1 and 0.5 to ensure linearity.
-
Absorption Spectrum Measurement:
-
Use a UV-Vis spectrophotometer.
-
Record a baseline spectrum with the solvent (ethanol) in a quartz cuvette.
-
Measure the absorption spectrum of the this compound working solution from 300 nm to 600 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Emission Spectrum Measurement:
-
Use a fluorometer.
-
Excite the sample at its absorption maximum (λmax).
-
Record the emission spectrum over a wavelength range that covers the expected emission (e.g., 450 nm to 700 nm).
-
Identify the wavelength of maximum emission (λem).
-
Measurement of Fluorescence Quantum Yield
Objective: To determine the fluorescence quantum yield of this compound relative to a standard.
Materials:
-
This compound
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectroscopy-grade solvent (ethanol)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of solutions of both this compound and the standard of varying concentrations in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum for each solution using a fluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of this compound using the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φ is the quantum yield
-
Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Subscripts x and st refer to the unknown sample and the standard, respectively.
-
Signaling Pathways and Experimental Workflows
While specific signaling pathways directly modulated by this compound are not extensively documented, its utility as a fluorescent probe allows for the visualization of various cellular processes. The following sections provide a generalized experimental workflow for live-cell imaging.
Live-Cell Imaging Workflow
This workflow outlines the general steps for using a coumarin-based fluorescent probe for live-cell imaging.
Caption: A generalized workflow for live-cell imaging using a fluorescent probe.
Fluorescence Resonance Energy Transfer (FRET) Experimental Setup
Coumarin derivatives are often used as donor fluorophores in FRET experiments to study molecular interactions. The following diagram illustrates the principle of FRET.
Caption: The principle of Fluorescence Resonance Energy Transfer (FRET).
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a versatile and powerful fluorescent dye with well-characterized photophysical properties. Its utility as a laser dye and a fluorescent probe makes it an invaluable tool for researchers in chemistry, biology, and materials science. This guide provides a foundational understanding of its properties and the experimental methodologies for its characterization, which will aid in its effective application in various research endeavors.
References
An In-depth Technical Guide to the Synthesis and Manufacturing of Coumarin 314
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coumarin 314, scientifically known as 2,3,5,6-1H,4H-Tetrahydro-9-carbethoxyquinolizino-[9,9a,1-gh]coumarin, is a fluorescent dye belonging to the 7-aminocoumarin family.[1] This technical guide provides a comprehensive overview of the synthesis and manufacturing processes of this compound, tailored for professionals in research and drug development. The document details the chemical properties, plausible synthetic pathways, experimental protocols, and purification methods. Quantitative data is presented in structured tables, and key workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the manufacturing logic.
Introduction
This compound is a valuable compound in various scientific applications due to its strong fluorescence properties. It is utilized as a fluorescent probe in biological imaging, a dye in laser technologies, and a sensitizer in photodynamic therapy.[1][2] Its rigidized 7-aminocoumarin structure contributes to its high fluorescence quantum yield and photostability. The synthesis of this compound, like other coumarin derivatives, can be approached through several established chemical reactions, which are adaptable for both laboratory-scale synthesis and industrial manufacturing.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and application. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Synonyms | 2,3,5,6-1H,4H-Tetrahydro-9-carbethoxyquinolizino-[9,9a,1-gh]coumarin, Coumarin 504 | [3] |
| CAS Number | 55804-66-5 | [3] |
| Molecular Formula | C18H19NO4 | |
| Molecular Weight | 313.35 g/mol | |
| Appearance | Light yellow to yellow-orange crystalline powder | |
| Melting Point | 140-144 °C | |
| Purity | ≥98% (by HPLC) | |
| Solubility | Soluble in various organic solvents |
Synthesis of this compound
The synthesis of this compound can be conceptually approached through a multi-step process involving the formation of the core coumarin structure followed by the construction of the fused quinolizine ring system. A plausible and widely used method for the synthesis of the coumarin core is the Pechmann condensation.
General Synthesis Approach: Pechmann Condensation
The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions. For the synthesis of a 7-aminocoumarin derivative like this compound, a key intermediate would be a substituted aminophenol.
A logical synthetic workflow is outlined below:
Caption: General workflow for this compound synthesis.
Detailed Experimental Protocol (Representative)
The following protocol is a representative example based on general coumarin synthesis principles, as specific industrial processes for this compound are often proprietary.
Step 1: Synthesis of the Coumarin Core Intermediate
A suitable starting material would be a derivative of 3-aminophenol which is then reacted with a β-ketoester, such as ethyl 4-chloroacetoacetate, under acidic conditions (e.g., using sulfuric acid or a solid acid catalyst).
-
Reaction: Pechmann condensation of a substituted 3-aminophenol with ethyl 4-chloroacetoacetate.
-
Reagents:
-
Substituted 3-aminophenol (1 equivalent)
-
Ethyl 4-chloroacetoacetate (1.1 equivalents)
-
Concentrated Sulfuric Acid (catalytic amount) or a solid acid catalyst like Amberlyst-15.
-
-
Procedure:
-
The substituted 3-aminophenol is dissolved in a minimal amount of a suitable solvent (e.g., ethanol).
-
Ethyl 4-chloroacetoacetate is added to the solution.
-
The mixture is cooled in an ice bath, and concentrated sulfuric acid is added dropwise with stirring.
-
The reaction mixture is then heated to a specific temperature (typically between 80-120°C) for several hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice water, and the precipitated solid is filtered, washed with water, and dried.
-
Step 2: Formation of the Quinolizine Ring System
The intermediate from Step 1, a 7-amino-4-(chloromethyl)coumarin derivative, is then reacted with a suitable cyclic amine, like piperidine-2-ethanol, to form the fused ring system.
-
Reaction: N-alkylation followed by intramolecular cyclization.
-
Reagents:
-
7-amino-4-(chloromethyl)coumarin intermediate (1 equivalent)
-
Piperidine-2-ethanol (1.2 equivalents)
-
A non-nucleophilic base (e.g., potassium carbonate)
-
A high-boiling point solvent (e.g., DMF or DMSO)
-
-
Procedure:
-
The coumarin intermediate and piperidine-2-ethanol are dissolved in the solvent.
-
The base is added, and the mixture is heated (typically >100°C) for several hours, with progress monitored by TLC.
-
After the reaction is complete, the mixture is cooled and poured into water to precipitate the crude product.
-
The solid is filtered, washed, and dried.
-
Manufacturing Process and Purification
The industrial-scale manufacturing of this compound would follow a similar synthetic route but with optimizations for yield, cost-effectiveness, and safety.
Manufacturing Workflow
Caption: Industrial manufacturing and purification workflow.
Purification Methods
Purification of the crude this compound is crucial to achieve the high purity required for its applications.
-
Recrystallization: This is a common and effective method. The crude product is dissolved in a suitable hot solvent (e.g., ethanol, isopropanol, or a solvent mixture) and allowed to cool slowly, leading to the formation of pure crystals.
-
Column Chromatography: For laboratory-scale purification or for removing closely related impurities, column chromatography using silica gel or alumina as the stationary phase and an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) can be employed.
Quantitative Data
The following table summarizes typical quantitative data associated with the synthesis of coumarin derivatives, which can be considered representative for this compound synthesis.
| Parameter | Typical Value Range | Notes |
| Reaction Yield (Pechmann) | 60-90% | Highly dependent on substrate and reaction conditions. |
| Reaction Yield (Cyclization) | 50-80% | Dependent on the efficiency of the intramolecular reaction. |
| Purity (after recrystallization) | >98% | Can be further improved by multiple recrystallizations or chromatography. |
| Typical Reaction Time | 4-24 hours | Varies with temperature and catalyst used. |
Conclusion
The synthesis of this compound is a multi-step process that can be reliably achieved using established organic chemistry reactions, primarily the Pechmann condensation for the formation of the coumarin core. While specific industrial manufacturing protocols are proprietary, this guide provides a robust framework for its synthesis on a laboratory scale, which can be scaled up with appropriate process optimization. The detailed workflows and compiled data serve as a valuable resource for researchers and professionals involved in the synthesis and application of this important fluorescent dye.
References
Spectroscopic Properties of Coumarin 314: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin 314 is a highly fluorescent laser dye known for its strong emission in the blue-green region of the visible spectrum. Its photophysical properties are highly sensitive to the local environment, making it a valuable tool as a fluorescent probe in various chemical and biological systems. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, detailed experimental protocols for their measurement, and a discussion of the underlying photophysical principles.
Core Spectroscopic Properties
The spectroscopic behavior of this compound is characterized by its absorption and fluorescence spectra, molar extinction coefficient, fluorescence quantum yield, and fluorescence lifetime. These properties are significantly influenced by the solvent environment, a phenomenon known as solvatochromism.
Data Presentation
The following tables summarize the key spectroscopic parameters of this compound in different solvents.
Table 1: Absorption and Emission Properties of this compound in Various Solvents
| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) |
| Ethanol | 436[1] | 476[2] | 2045 |
| DMSO | 438 | 488 | 2395 |
Note: Stokes shift was calculated using the formula: Δν = (1/λ_abs - 1/λ_em) x 10⁷ cm⁻¹.
Table 2: Molar Extinction Coefficient, Fluorescence Quantum Yield, and Lifetime of this compound
| Solvent | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |
| Ethanol | 46,800 at 436 nm[1] | 0.68[1] | Not explicitly found for C314, but generally in the range of 3-5 ns for similar coumarins in polar solvents.[3] |
| DMSO | Not explicitly found | Not explicitly found | Not explicitly found |
Solvatochromism of Coumarin Dyes
Coumarin dyes, including this compound, exhibit positive solvatochromism, meaning their emission spectra show a bathochromic (red) shift as the polarity of the solvent increases. This is attributed to the larger dipole moment of the molecule in the excited state compared to the ground state. Polar solvents stabilize the excited state more than the ground state, thus reducing the energy gap for fluorescence emission.
Experimental Protocols
Accurate determination of the spectroscopic properties of this compound requires standardized experimental procedures. The following sections detail the methodologies for key spectroscopic measurements.
UV-Visible Absorption Spectroscopy
This protocol outlines the steps to determine the absorption spectrum and molar extinction coefficient of this compound.
References
A Technical Guide to the Photophysical Properties of Coumarin 314
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the absorption and emission spectral properties of Coumarin 314, a widely utilized fluorescent dye. The document details its photophysical characteristics in different solvent environments, outlines the experimental protocols for spectral measurements, and presents a logical workflow for these procedures.
Core Photophysical Data
This compound (2,3,5,6-1H,4H-tetrahydro-9-carbethoxyquinolizino-[9,9a,1-gh]coumarin) is a laser dye known for its interesting optical properties.[1] Its absorption and emission characteristics are influenced by the solvent environment, a common trait for many coumarin derivatives.[2][3][4][5] The key photophysical parameters of this compound in ethanol are summarized below.
| Parameter | Value | Solvent |
| Absorption Maximum (λmax) | 436 nm | Ethanol |
| Molar Extinction Coefficient (ε) | 46,800 cm-1M-1 at 436 nm | Ethanol |
| Emission Maximum (λem) | ~480 nm (peak from spectrum) | Ethanol |
| Fluorescence Quantum Yield (Φf) | 0.68, 0.77, 0.86 | Ethanol |
Data sourced from multiple references.
The fluorescence quantum yield of this compound is reported to be only weakly dependent on the solvent. The characteristic red shift in fluorescence in polar solvents is a known phenomenon for aminocoumarins.
Experimental Protocols
The following sections detail the methodologies employed for the measurement of this compound's absorption and emission spectra.
1. Absorption Spectroscopy
The optical absorption measurements of this compound were conducted using a Cary 3 spectrophotometer.
-
Sample Preparation: Samples were prepared in 1 cm pathlength quartz cells. To avoid inner-filter effects, the absorbance was kept below 0.1 at the excitation and all emission wavelengths.
-
Instrumentation Parameters:
-
Spectral Bandwidth: 1.0 nm
-
Signal Averaging Time: 0.133 sec
-
Data Interval: 0.25 nm
-
Scan Rate: 112.5 nm/min
-
-
Data Scaling: The absorption values were scaled to match a molar extinction coefficient of 46,800 cm-1/M at 436.0 nm.
2. Fluorescence Spectroscopy
The fluorescence emission spectra were recorded on a Spex FluoroMax spectrofluorometer.
-
Sample Preparation: Similar to absorption measurements, samples were prepared in 1 cm pathlength quartz cells with an absorbance of less than 0.1.
-
Instrumentation Parameters:
-
Excitation Wavelength: 380 nm
-
Monochromator Slits (Excitation and Emission): 1 mm, providing a spectral bandwidth of 4.25 nm.
-
Data Interval: 0.5 nm
-
Integration Time: 2.0 seconds
-
-
Data Correction: The recorded spectra were corrected for wavelength-dependent instrument sensitivity, and dark counts were subtracted.
3. Fluorescence Quantum Yield Determination
The fluorescence quantum yields were determined using a comparative method.
-
Fluorescence Standard: Quinine sulfate in 1.0 N H₂SO₄ (with a known quantum yield of 0.55) was used as the reference.
-
Corrections: Appropriate corrections for the refractive index of the solvent and differential absorption were applied to the calculations.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the absorption and emission spectra of a fluorescent compound like this compound.
Caption: Workflow for spectroscopic analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism | Semantic Scholar [semanticscholar.org]
- 4. Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molar Extinction Coefficient of Coumarin 314
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molar extinction coefficient of Coumarin 314, a crucial parameter for its application in various scientific fields, including its use as a fluorescent probe and laser dye. This document collates key quantitative data, details experimental methodologies for its determination, and presents a logical workflow for this process.
Core Spectroscopic Properties of this compound
This compound is a fluorescent dye known for its strong absorption in the visible spectrum. Its spectroscopic characteristics, particularly its high molar extinction coefficient, make it a valuable tool in fluorescence-based assays and laser applications. The dye exhibits an excitation maximum at approximately 437 nm and an emission maximum at around 476 nm.[1]
Molar Extinction Coefficient of this compound
The molar extinction coefficient (ε), also known as molar absorptivity, is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is an intrinsic property of a substance and is a key parameter in the Beer-Lambert law, which is fundamental for quantitative analysis using spectrophotometry.
The table below summarizes the reported molar extinction coefficient values for this compound in ethanol, providing a consolidated reference for researchers.
| Molar Extinction Coefficient (ε) | Wavelength (λmax) | Solvent | Reference |
| 46,800 cm⁻¹/M | 436 nm | Ethanol | [2][3][4] |
| ≥45,000 l/(mol·cm) | 435 to 439 nm | Ethanol | |
| ≥39,000 l/(mol·cm) | 389-401 nm | Ethanol |
Experimental Protocol for Determination of Molar Extinction Coefficient
The determination of the molar extinction coefficient of this compound involves precise spectrophotometric measurements. The following protocol is based on a cited experimental procedure for the optical absorption measurement of this compound.
Objective: To determine the molar extinction coefficient of this compound in ethanol.
Materials and Equipment:
-
This compound (laser grade)
-
Ethanol (spectroscopic grade)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer (e.g., Cary 3)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in a known volume of spectroscopic grade ethanol to prepare a stock solution of a specific concentration.
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution with varying concentrations.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan a relevant wavelength range (e.g., 300-600 nm).
-
Use ethanol as the blank to calibrate the instrument.
-
Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax), which for this compound in ethanol is approximately 436 nm.
-
-
Data Acquisition Parameters (as per cited experiment):
-
Instrument: Cary 3 spectrophotometer
-
Spectral Bandwidth: 1.0 nm
-
Signal Averaging Time: 0.133 sec
-
Data Interval: 0.25 nm
-
Scan Rate: 112.5 nm/min
-
-
Calculation of Molar Extinction Coefficient:
-
According to the Beer-Lambert law, A = εcl, where:
-
A is the absorbance
-
ε is the molar extinction coefficient
-
c is the molar concentration of the solution
-
l is the path length of the cuvette (typically 1 cm)
-
-
Plot a graph of absorbance (A) versus concentration (c).
-
The slope of the resulting linear graph will be equal to the molar extinction coefficient (ε).
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of the molar extinction coefficient of this compound.
Caption: Experimental workflow for determining the molar extinction coefficient.
References
Coumarin 314: An In-depth Technical Guide to its Fluorescence Quantum Yield
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescence quantum yield of Coumarin 314, a widely used laser dye. The document details its photophysical properties, factors influencing its fluorescence, and standardized protocols for its measurement, aiming to equip researchers, scientists, and drug development professionals with the critical information needed for its effective application.
Introduction to this compound
This compound, also known by its chemical name 2,3,5,6-1H,4H-Tetrahydro-9-carbethoxyquinolizino-[9,9a,1-gh]coumarin, is a highly efficient and photostable fluorescent dye. Its rigidized molecular structure contributes to its high fluorescence quantum yield, making it a valuable tool in various scientific applications, including dye lasers, fluorescence microscopy, and as a fluorescent probe in biological systems. Understanding the nuances of its fluorescence quantum yield is paramount for optimizing its performance in these applications.
Quantitative Data on Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) of a fluorophore is a measure of its emission efficiency, defined as the ratio of photons emitted to the number of photons absorbed. For this compound, the quantum yield has been reported in ethanol, although values can vary slightly depending on the measurement conditions and the reference standard used.
| Solvent | Quantum Yield (Φf) | Reference |
| Ethanol | 0.68 | Reynolds, G. A. and Drexhage, K. H. (1975)[1] |
| Ethanol | 0.77 | Birge, R. R. (1987)[1] |
| Ethanol | 0.86 | van Gompel, J. A. and Schuster, G. B. (1989)[1] |
It has been noted that the fluorescence yield of this compound is only weakly dependent on the solvent.[1] This is attributed to its rigid molecular structure, which minimizes non-radiative decay pathways that are often induced by solvent interactions in more flexible coumarin derivatives.
Factors Influencing Fluorescence Quantum Yield
The fluorescence quantum yield of coumarin dyes, in general, can be influenced by a variety of environmental factors. While this compound is relatively robust, these factors can still play a role in modulating its fluorescence output.
References
An In-depth Technical Guide to the Solubility and Stability of Coumarin 314
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Coumarin 314, a fluorescent dye with applications in various scientific fields. Due to a lack of extensive, publicly available quantitative data specifically for this compound, this guide leverages data from the parent compound, coumarin, and related derivatives to provide a thorough understanding of its expected physicochemical properties. Methodologies for determining solubility and stability are detailed to enable researchers to generate specific data for their unique applications.
Introduction to this compound
This compound, with the chemical name 2,3,5,6-1H,4H-Tetrahydro-9-carbethoxyquinolizino-[9,9a,1-gh]coumarin, is a member of the coumarin family of compounds known for their fluorescence properties. These dyes are utilized in laser technologies, as fluorescent probes in biological research, and in various assays.[1] An understanding of the solubility and stability of this compound is critical for its effective use, ensuring optimal performance and reproducibility in experimental and developmental settings.
Solubility of this compound
Qualitative Solubility
Based on information for the parent coumarin, this compound is expected to be soluble in a range of organic solvents. The parent compound, coumarin, is known to be very soluble in ether, diethyl ether, chloroform, oil, and pyridine, and soluble in ethanol.[3]
Quantitative Solubility Data (Reference: Coumarin)
The following table summarizes the mole fraction solubility (x) of the parent compound, coumarin, in several pure solvents at various temperatures, as determined by the static analytical method.[2] This data provides a baseline for estimating the solubility behavior of this compound. The solubility of coumarin generally increases with temperature.
| Temperature (K) | Methanol (x) | Ethanol (x) | n-Propanol (x) | 2-Propanol (x) |
| 278.15 | 0.1194 | 0.0983 | 0.0817 | 0.0654 |
| 283.15 | 0.1385 | 0.1138 | 0.0954 | 0.0768 |
| 288.15 | 0.1601 | 0.1315 | 0.1111 | 0.0901 |
| 293.15 | 0.1846 | 0.1517 | 0.1291 | 0.1054 |
| 298.15 | 0.2125 | 0.1749 | 0.1498 | 0.1231 |
| 303.15 | 0.2441 | 0.2015 | 0.1736 | 0.1435 |
| 308.15 | 0.2799 | 0.2319 | 0.2009 | 0.1669 |
| 313.15 | 0.3204 | 0.2667 | 0.2322 | 0.1938 |
| 318.15 | 0.3662 | 0.3064 | 0.2681 | 0.2247 |
Data extracted from a study on the solubility of the parent coumarin compound.
Stability of this compound
The stability of this compound is a critical parameter, particularly for applications involving light exposure and varying pH conditions. While specific quantitative stability data for this compound is limited, information on its photophysical properties and the stability of related coumarin derivatives provides valuable insights.
Photostability
This compound is a fluorescent dye and, like many such molecules, is susceptible to photodegradation. The fluorescence quantum yield of this compound in ethanol has been reported to be 0.68, with other studies reporting values of 0.77 and 0.86. The fluorescence yield is noted to be only weakly dependent on the solvent.
The photodegradation of coumarin dyes can proceed through various mechanisms, including dealkylation and photooxidation. For some coumarin derivatives, photodegradation is influenced by the presence of air (aerobic vs. anaerobic conditions) and the solvent used.
pH Stability
The stability of coumarin derivatives can be significantly influenced by pH. Hydrolysis of the lactone ring in the coumarin structure can occur under basic conditions, leading to the formation of coumarinic acid and, subsequently, coumaric acid salts. This process is often irreversible and results in a loss of the characteristic properties of the coumarin. Acidic conditions can also affect the stability and fluorescence of coumarin derivatives.
Experimental Protocols
Determination of Solubility (Static Analytical Method)
This protocol is adapted from methodologies used for determining the solubility of the parent coumarin.
Objective: To determine the equilibrium solubility of this compound in a given solvent at various temperatures.
Materials:
-
This compound
-
Selected solvents (e.g., methanol, ethanol, DMSO, etc.)
-
Thermostatic shaker bath
-
Analytical balance
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Methodology:
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.
-
Equilibration: The vials are placed in a thermostatic shaker bath and agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, the agitation is stopped, and the solution is allowed to stand for several hours to allow undissolved solid to settle. A sample of the supernatant is carefully withdrawn using a pre-heated/cooled syringe and immediately filtered through a syringe filter to remove any particulate matter.
-
Quantification: The filtered saturated solution is diluted with a known volume of the solvent. The concentration of this compound in the diluted solution is determined using a UV-Vis spectrophotometer by measuring the absorbance at its λmax (approximately 436 nm in ethanol) and using a pre-established calibration curve.
-
Data Analysis: The solubility is calculated from the measured concentration and the dilution factor and is typically expressed in mol/L or g/100 mL. This procedure is repeated for each desired temperature.
Stability Indicating HPLC Method
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound, based on established methods for other coumarins.
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Materials:
-
This compound
-
HPLC system with a UV or photodiode array (PDA) detector
-
C18 reverse-phase HPLC column
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Acids and bases for forced degradation studies (e.g., HCl, NaOH)
-
Oxidizing agent (e.g., H₂O₂)
-
UV lamp for photostability testing
-
Oven for thermal stability testing
Methodology:
-
Forced Degradation Studies: Solutions of this compound are subjected to various stress conditions to induce degradation:
-
Acidic and Basic Hydrolysis: Reflux with HCl and NaOH solutions.
-
Oxidative Degradation: Treatment with H₂O₂.
-
Thermal Degradation: Exposure to dry heat.
-
Photodegradation: Exposure to UV light.
-
-
Method Development:
-
Column and Mobile Phase Selection: A C18 column is a common starting point for coumarins. The mobile phase, typically a mixture of methanol or acetonitrile and water (with or without a buffer), is optimized to achieve good separation between the parent drug and its degradation products. A gradient elution may be necessary.
-
Detection Wavelength: The detection wavelength is set at the λmax of this compound (around 436 nm) or monitored across a range using a PDA detector to ensure all components are detected.
-
-
Method Validation: The developed method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Signaling Pathways and Logical Relationships
While this compound is primarily used as a fluorescent label and not typically for its direct biological activity on signaling pathways, its stability is governed by logical relationships between environmental factors and its chemical structure.
Factors Influencing this compound Stability
The stability of this compound is a function of several external factors that can lead to its degradation. The following diagram illustrates these relationships.
References
In-Depth Technical Guide to the Photophysical Behavior of Coumarin 314
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coumarin 314, a fluorescent dye known for its rigidized structure, exhibits distinct photophysical properties that are of significant interest in various scientific and biomedical applications. This technical guide provides a comprehensive overview of the photophysical behavior of this compound, including its absorption and emission characteristics, fluorescence quantum yield, and lifetime. The influence of the solvent environment on these properties is discussed, with a focus on the underlying molecular mechanisms such as Twisted Intramolecular Charge Transfer (TICT). Detailed experimental protocols for key photophysical measurements are provided to facilitate reproducible research.
Introduction
Coumarin derivatives are a prominent class of fluorescent compounds widely utilized as laser dyes, molecular probes, and imaging agents. This compound distinguishes itself through a structurally rigid amino group, which significantly influences its photophysical characteristics. This rigidity leads to a high fluorescence quantum yield, particularly in polar solvents, making it a robust fluorophore for various applications. Understanding the intricate details of its photophysical behavior is crucial for its effective utilization in research and development.
Photophysical Properties of this compound
The photophysical behavior of a fluorophore is characterized by several key parameters, including its absorption and emission spectra, molar extinction coefficient, fluorescence quantum yield, and fluorescence lifetime. These properties for this compound are highly dependent on its molecular environment.
Solvent-Dependent Photophysical Data
The following table summarizes the key photophysical parameters of this compound in ethanol, a commonly used polar protic solvent. While the fluorescence yield of this compound is noted to be only weakly dependent on the solvent, subtle shifts in absorption and emission maxima are observed across different solvent polarities.
| Solvent | Absorption Max (λ_abs) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |
| Ethanol | 436 | 46,800 | 476 | 0.68 - 0.86 | 3.41 - 3.47 |
Note: The ranges for quantum yield and lifetime reflect values reported in different studies.
The Role of Twisted Intramolecular Charge Transfer (TICT)
The photophysical properties of many coumarin dyes are significantly influenced by the formation of a Twisted Intramolecular Charge Transfer (TICT) state in the excited state. Upon photoexcitation, these molecules can undergo a conformational change, typically involving the rotation of an amino group, leading to a non-emissive or weakly emissive TICT state. This process provides a non-radiative decay pathway, effectively quenching the fluorescence.
For many coumarins, increasing solvent polarity stabilizes the charge-separated TICT state, leading to a decrease in fluorescence quantum yield and lifetime. However, due to its rigidized structure, the rotation of the amino group in this compound is sterically hindered. This structural constraint largely inhibits the formation of a TICT state, explaining why its fluorescence quantum yield is less sensitive to solvent polarity compared to more flexible coumarin derivatives.
The process of photoexcitation and subsequent relaxation pathways, including the potential for TICT state formation, can be visualized as follows:
Figure 1. Jablonski diagram illustrating the potential de-excitation pathways for a coumarin dye.
Experimental Protocols
Accurate and reproducible measurement of photophysical parameters is essential for reliable research. This section provides detailed methodologies for two key experiments.
Measurement of Relative Fluorescence Quantum Yield
The relative fluorescence quantum yield (Φ_f) is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
This compound
-
Fluorescence standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)
-
Spectroscopic grade solvents
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the fluorescence standard in the desired solvent.
-
Preparation of Dilutions: Prepare a series of dilutions of both the sample and the standard, ensuring that the absorbance at the excitation wavelength is in the linear range (typically < 0.1) to avoid inner filter effects.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard.
-
Ensure identical instrument settings (e.g., excitation and emission slit widths) are used for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
The slope of these plots (Grad) is proportional to the quantum yield.
-
Calculate the quantum yield of the sample (Φ_f,sample) using the following equation:
Φ_f,sample = Φ_f,standard × (Grad_sample / Grad_standard) × (η_sample² / η_standard²)
where η is the refractive index of the solvent.
-
The workflow for this experiment can be visualized as follows:
Figure 2. Experimental workflow for determining relative fluorescence quantum yield.
Measurement of Fluorescence Lifetime using Time-Correlated Single-Photon Counting (TCSPC)
Fluorescence lifetime (τ_f) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.
Principle: The sample is excited by a high-repetition-rate pulsed light source. The time difference between the excitation pulse and the detection of the first emitted photon is measured for a large number of excitation events. A histogram of these time differences represents the fluorescence decay profile.
Instrumentation:
-
Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser)
-
Sample holder
-
Emission monochromator
-
Single-photon sensitive detector (e.g., photomultiplier tube (PMT) or single-photon avalanche diode (SPAD))
-
TCSPC electronics (Constant Fraction Discriminator (CFD), Time-to-Amplitude Converter (TAC), Analog-to-Digital Converter (ADC), and memory)
Procedure:
-
Instrument Response Function (IRF) Measurement:
-
Replace the fluorescent sample with a scattering solution (e.g., a dilute suspension of non-dairy creamer or silica) to measure the instrument's response to the excitation pulse. This is a critical step for accurate lifetime determination.
-
-
Sample Measurement:
-
Place the this compound solution in the sample holder.
-
Set the excitation and emission wavelengths.
-
Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel (typically >10,000) for good statistical accuracy.
-
-
Data Analysis:
-
The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.
-
Use deconvolution software to fit the experimental decay data to a multi-exponential decay model, taking the measured IRF into account.
-
The fitting procedure yields the fluorescence lifetime(s) of the sample.
-
A simplified logical diagram of the TCSPC setup is presented below:
Figure 3. Simplified logical diagram of a Time-Correlated Single-Photon Counting (TCSPC) setup.
Applications in Research and Drug Development
The favorable photophysical properties of this compound make it a valuable tool in various research areas:
-
Fluorescence Microscopy and Cellular Imaging: Its high quantum yield and photostability make it suitable for labeling and visualizing cellular structures and biomolecules.
-
Molecular Probes: The sensitivity of its fluorescence to the local environment, although less pronounced than in other coumarins, can still be exploited to probe changes in microviscosity and polarity.
-
Drug Delivery Systems: this compound can be used as a fluorescent tag to track the biodistribution and cellular uptake of drug delivery vehicles such as nanoparticles and liposomes.
-
Förster Resonance Energy Transfer (FRET): As a donor or acceptor in a FRET pair, this compound can be used to study molecular interactions and conformational changes in biological systems.
Conclusion
This compound is a robust and versatile fluorescent dye with well-characterized photophysical properties. Its rigidized structure minimizes non-radiative decay through the TICT pathway, resulting in a high and relatively solvent-independent fluorescence quantum yield. This technical guide has provided an in-depth overview of its photophysical behavior, detailed experimental protocols for its characterization, and a summary of its applications. A thorough understanding of these aspects is paramount for the successful implementation of this compound in advanced research and drug development endeavors.
Coumarin 314 molecular structure and formula
An In-depth Technical Guide to Coumarin 314
This guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Formula
This compound, a fluorescent dye, possesses a rigidized structure that contributes to its notable photophysical properties. Its chemical identity is well-established through various analytical techniques.
Molecular Formula: C₁₈H₁₉NO₄[1][2][3][4]
IUPAC Name: ethyl 4-oxo-3-oxa-13-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1,5,7,9(17)-tetraene-5-carboxylate
SMILES: CCOC(=O)C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3
CAS Number: 55804-66-5
Below is a diagram representing the molecular structure of this compound.
Caption: Molecular structure of this compound.
Physicochemical and Spectroscopic Data
The quantitative properties of this compound are summarized in the table below, providing key data points for experimental design and analysis.
| Property | Value | Solvent | Reference(s) |
| Molecular Weight | 313.3 g/mol , 313.35 g/mol | N/A | |
| Appearance | Light yellow, yellow or orange powder | N/A | |
| Melting Point | 140 - 144 °C, 146.22 - 147.36 °C | N/A | |
| Absorption Maximum (λₘₐₓ) | 436 nm | Ethanol | |
| Molar Extinction Coefficient (ε) | 46,800 cm⁻¹M⁻¹ at 436 nm, ≥39,000 cm⁻¹M⁻¹ at 389-401 nm | Ethanol | |
| Emission Maximum (λₑₘ) | 476 nm (Excitation at 437 nm) | N/A | |
| Fluorescence Quantum Yield (Φ) | 0.68, 0.77, 0.86 | Ethanol |
Experimental Protocols
General Synthesis of Coumarins
-
Pechmann Condensation: This method involves the condensation of a phenol with a β-keto ester in the presence of an acid catalyst.
-
Perkin Reaction: This reaction synthesizes coumarin from salicylaldehyde and acetic anhydride.
-
Kostanecki Acylation: This is another method for producing coumarins and chromones.
A more recent approach involves the Packman condensation of phenols with ethyl acetoacetate or methyl acetoacetate using a recoverable heterogeneous catalyst like ZnFe₂O₄ nanoparticles under solvent-free conditions.
The logical workflow for a typical coumarin synthesis is illustrated below.
Caption: Generalized workflow for coumarin synthesis.
Measurement of Fluorescence Spectrum
The following protocol was used to determine the fluorescence emission spectrum of this compound in ethanol.
-
Sample Preparation: A solution of this compound was prepared in a 1 cm pathlength quartz cell using ethanol as the solvent. The concentration was adjusted to have an absorbance of less than 0.1 at the excitation wavelength and all emission wavelengths to prevent the inner-filter effect.
-
Instrumentation: A Spex FluoroMax spectrofluorometer was used for the measurement.
-
Data Acquisition:
-
The excitation wavelength was set to 380 nm.
-
The excitation and emission monochromators were set to a 1 mm slit width, corresponding to a spectral bandwidth of 4.25 nm.
-
The emission spectrum was recorded with a data interval of 0.5 nm.
-
The integration time for each data point was 2.0 seconds.
-
-
Data Processing:
-
Dark counts were subtracted from the measured spectrum.
-
The spectrum was corrected for the wavelength-dependent sensitivity of the instrument.
-
The experimental workflow for fluorescence spectroscopy is depicted below.
Caption: Workflow for fluorescence spectrum measurement.
References
An In-Depth Technical Guide to Coumarin 314
CAS Number: 55804-66-5
This technical guide provides a comprehensive overview of Coumarin 314, a fluorescent dye with significant applications in research, particularly for scientists and professionals in drug development. This document details its physicochemical properties, experimental protocols for its use, and its role in biological imaging and therapy, supported by structured data and workflow diagrams.
Physicochemical and Spectroscopic Properties
This compound, also known as 2,3,5,6-1H,4H-Tetrahydro-9-carbethoxyquinolizino-[9,9a,1-gh]coumarin or Coumarin 504, is a versatile fluorescent compound.[1] It is recognized for its strong fluorescence and is utilized in various scientific domains, from biochemistry to materials science.[1] The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 55804-66-5 | [2] |
| Molecular Formula | C₁₈H₁₉NO₄ | |
| Molecular Weight | 313.35 g/mol | |
| Appearance | Light yellow to orange powder/crystal | |
| Melting Point | 140 - 144 °C | |
| Purity | ≥ 98% (HPLC) | |
| Storage | Room Temperature | |
| Synonyms | Coumarin 504, Ethyl 2,3,6,7-Tetrahydro-11-oxo-1H,5H,11H-benzopyrano[6,7,8-ij]quinolizino-10-carboxylate |
Spectroscopic Data
The utility of this compound as a fluorophore is defined by its absorption and emission characteristics. The following table presents key spectroscopic data, primarily measured in ethanol.
| Spectroscopic Parameter | Value | Conditions | Reference(s) |
| Maximum Absorption (λmax) | 436 nm | In ethanol | |
| Molar Extinction Coefficient (ε) | ≥39,000 M⁻¹cm⁻¹ | At 389-401 nm in ethanol | |
| Maximum Emission (λem) | ~476 nm | In ethanol | |
| Fluorescence Quantum Yield (Φ) | 0.68 | In ethanol |
Synthesis of Coumarin Derivatives
General Experimental Protocol: Pechmann Condensation for Coumarin Synthesis
This protocol outlines a general procedure for the synthesis of coumarin derivatives, which can be adapted for the synthesis of this compound's precursors.
Materials:
-
A phenol (e.g., 8-Hydroxyjulolidine as a potential precursor for the quinolizino-coumarin structure)
-
A β-ketoester (e.g., ethyl acetoacetate)
-
An acidic catalyst (e.g., concentrated sulfuric acid, or a solid acid catalyst for greener synthesis)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask, add the phenol and the β-ketoester.
-
Catalyst Addition: Slowly add the acidic catalyst to the mixture while cooling in an ice bath.
-
Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-water to precipitate the crude product.
-
Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain the purified coumarin derivative.
Caption: General workflow for the synthesis of coumarin derivatives.
Applications and Experimental Protocols
This compound's robust fluorescence makes it a valuable tool in various research applications, including cellular imaging and as a potential photosensitizer in photodynamic therapy.
Fluorescence Microscopy for Cellular Imaging
Coumarin derivatives are widely used as fluorescent probes to visualize cellular structures and dynamics. Their ability to localize in specific organelles, such as mitochondria, makes them particularly useful for studying cellular function and health.
This protocol is a general guideline and should be optimized for the specific cell type and experimental conditions.
Materials:
-
This compound stock solution (e.g., 1-10 mM in DMSO)
-
Cultured cells on glass-bottom dishes or coverslips
-
Cell culture medium
-
Phosphate-buffered saline (PBS) or other imaging buffer
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Probe Preparation: Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Staining: Remove the existing culture medium and wash the cells once with pre-warmed PBS. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer.
-
Imaging: Acquire images using a fluorescence microscope.
Caption: Workflow for live-cell imaging with this compound.
Photodynamic Therapy (PDT)
Coumarin derivatives are being investigated as photosensitizers for photodynamic therapy, a treatment modality that uses light to activate a drug to produce reactive oxygen species (ROS) that kill cancer cells. The mechanism involves the photosensitizer absorbing light energy and transferring it to molecular oxygen, generating highly cytotoxic singlet oxygen.
The photodynamic action is initiated by the excitation of the coumarin photosensitizer from its ground state (S₀) to an excited singlet state (S₁). Through intersystem crossing, it transitions to a longer-lived excited triplet state (T₁). This triplet state photosensitizer can then undergo two types of reactions:
-
Type I Reaction: The photosensitizer reacts directly with a substrate to produce radical ions, which then interact with oxygen to form ROS such as superoxide and hydroxyl radicals.
-
Type II Reaction: The photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).
These ROS then induce cellular damage, leading to apoptosis or necrosis of the target cells.
Caption: Simplified signaling pathway of photodynamic therapy.
Fluorescence Spectroscopy
The photophysical properties of this compound can be characterized using fluorescence spectroscopy. This technique is also employed to study its interactions with biomolecules or its response to environmental changes.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol)
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The absorbance at the excitation wavelength should be less than 0.1 to avoid inner filter effects.
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up. Set the excitation wavelength (e.g., 380 nm or the absorption maximum). Set the excitation and emission monochromator slit widths (e.g., for a spectral bandwidth of 4.25 nm).
-
Data Acquisition: Record the fluorescence emission spectrum.
-
Data Correction: Subtract the dark counts and correct the spectra for the wavelength-dependent sensitivity of the instrument.
Role in Drug Development and Research
This compound and its derivatives are valuable assets in drug development and biomedical research due to their diverse applications:
-
High-Throughput Screening: As fluorescent probes, they can be used in assays to screen for drug candidates that modulate enzyme activity or other cellular processes.
-
Bioimaging: Their ability to stain specific cellular compartments allows for the investigation of drug effects on cellular morphology and function.
-
Theranostics: The combination of imaging and therapeutic potential (as in PDT) positions coumarin derivatives as promising theranostic agents, allowing for simultaneous diagnosis and treatment.
-
Drug Delivery: Fluorescently tagged drug delivery systems incorporating coumarin derivatives can be tracked to study their biodistribution and cellular uptake.
References
Methodological & Application
Using Coumarin 314 as a Fluorescent Probe: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin 314 is a versatile and widely utilized fluorescent dye belonging to the coumarin family. Its robust photophysical properties, including a high fluorescence quantum yield and sensitivity to the local environment, make it an invaluable tool in various scientific disciplines, particularly in biological and chemical research.[1] This document provides detailed application notes and protocols for the effective use of this compound as a fluorescent probe for cellular imaging and ion detection.
This compound's fluorescence is characterized by a significant Stokes shift and its emission spectrum can be influenced by solvent polarity.[2] These characteristics, combined with its good cell permeability, allow for its application in live-cell imaging to visualize cellular structures and processes.[3] Furthermore, its ability to interact with metal ions, often resulting in fluorescence quenching, enables its use as a chemosensor for the detection of various metal ions.[4][5]
Data Presentation
The photophysical properties of this compound are crucial for designing and executing successful fluorescence-based experiments. The following table summarizes key quantitative data for this compound in ethanol.
| Property | Value | Reference |
| Molar Mass | 313.35 g/mol | |
| Appearance | Solid | |
| Melting Point | 140-144 °C | |
| Excitation Maximum (λex) | 436 nm | |
| Emission Maximum (λem) | Not specified in search results | |
| Molar Extinction Coefficient (ε) | ≥39,000 L·mol⁻¹·cm⁻¹ at 389-401 nm | |
| Fluorescence Quantum Yield (Φf) | 0.68 | |
| Solvent for Measurement | Ethanol |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Weigh out the desired amount of this compound powder in a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a stock solution concentration of 1-10 mM.
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C, protected from light. When stored properly, the solution is stable for several months.
Live-Cell Imaging Protocol
This protocol provides a general guideline for staining live cells with this compound. The optimal conditions, including probe concentration and incubation time, should be determined empirically for each cell type and experimental setup.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound stock solution (1-10 mM in DMSO)
-
Pre-warmed complete cell culture medium
-
Phosphate-buffered saline (PBS), pre-warmed
-
Live-cell imaging buffer
-
Fluorescence microscope with appropriate filter sets for blue fluorescence
Protocol:
-
Culture cells to the desired confluency on a suitable imaging vessel.
-
Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Remove the existing culture medium from the cells and wash them once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes.
-
After incubation, remove the staining solution and wash the cells three times with pre-warmed PBS to remove any unbound dye.
-
Replace the PBS with a live-cell imaging buffer.
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for this compound (Excitation ~436 nm).
Metal Ion Detection Protocol
This protocol describes a general method for using this compound as a fluorescent probe for the detection of metal ions based on fluorescence quenching. The specificity and sensitivity will depend on the specific ion and experimental conditions.
Materials:
-
This compound stock solution (in a suitable solvent like ethanol or acetonitrile)
-
Buffer solution (e.g., HEPES, Tris-HCl, appropriate for the pH of the experiment)
-
Solutions of various metal ions of known concentrations
-
Fluorometer
Protocol:
-
Prepare a dilute working solution of this compound (e.g., 1-10 µM) in the chosen buffer.
-
Place the this compound solution in a quartz cuvette.
-
Measure the initial fluorescence intensity of the this compound solution using a fluorometer with the excitation wavelength set to ~436 nm and record the emission spectrum.
-
Add a small aliquot of the metal ion solution to the cuvette, mix gently, and allow it to equilibrate for a few minutes.
-
Measure the fluorescence intensity again. A decrease in fluorescence intensity indicates quenching.
-
Repeat steps 4 and 5 with increasing concentrations of the metal ion to generate a concentration-response curve.
-
To test for selectivity, repeat the experiment with other metal ions.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Imaging of lipid droplets using coumarin fluorophores in live cells and C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coumarin Based Fluorescent Probe for Detecting Heavy Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Applications of Coumarin 314 in Fluorescence Microscopy: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin 314 is a highly versatile and widely utilized fluorescent dye in various scientific disciplines, particularly in the realm of fluorescence microscopy. Belonging to the coumarin family of fluorophores, it is recognized for its excellent photophysical properties, including a high fluorescence quantum yield and sensitivity to the local environment. These characteristics make it a valuable tool for researchers and professionals in cell biology, biochemistry, and drug development for visualizing cellular structures and understanding dynamic biological processes.
This document provides detailed application notes and protocols for the effective use of this compound in fluorescence microscopy. It is intended to serve as a comprehensive guide for laboratory personnel, offering insights into its applications, quantitative data, and step-by-step experimental procedures.
Photophysical Properties of this compound
The efficiency of a fluorescent probe is determined by its photophysical properties. This compound exhibits favorable spectral characteristics for fluorescence microscopy applications. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 436 nm | [1] |
| Emission Maximum (λem) | 476 nm | [2] |
| Molar Extinction Coefficient (ε) | 46,800 cm⁻¹M⁻¹ at 436 nm | [1] |
| Fluorescence Quantum Yield (Φ) | 0.68 (in ethanol) | [1] |
| Solvent | Ethanol | [1] |
Applications in Fluorescence Microscopy
This compound and its derivatives have found utility in a range of fluorescence microscopy applications, primarily due to their sensitivity to the polarity of their microenvironment. This property allows them to act as probes for studying cellular membranes and other lipophilic structures.
Probing Cellular Microenvironments
The fluorescence emission of many coumarin dyes is highly sensitive to the polarity of their surroundings. This solvatochromism makes them excellent probes for investigating the local environment within cells. For instance, coumarin derivatives have been successfully employed to visualize and study the properties of lipid droplets and the endoplasmic reticulum. While specific studies detailing the use of this compound for imaging these organelles are not prevalent, its photophysical similarity to other coumarins suggests its potential in such applications.
General Cellular Staining
This compound can be used as a general cytoplasmic stain in both live and fixed cells. Its ability to permeate cell membranes allows for the visualization of cellular morphology. The protocols provided below are adaptable for this purpose.
Experimental Protocols
The following are general protocols for staining live and fixed cells with coumarin dyes, which can be adapted for use with this compound. Optimization of concentration and incubation times is recommended for specific cell types and experimental conditions.
Preparation of this compound Stock Solution
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of the dye powder in anhydrous Dimethyl Sulfoxide (DMSO).
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light.
Protocol 1: Live-Cell Staining
This protocol is designed for staining living cells to visualize their morphology and general cytoplasmic contents.
-
Culture cells to the desired confluency on glass-bottom dishes or coverslips suitable for microscopy.
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Remove the existing culture medium from the cells and wash them once with pre-warmed Phosphate-Buffered Saline (PBS).
-
Add the this compound working solution to the cells and incubate at 37°C in a CO₂ incubator for 15-30 minutes. Incubation times may need to be optimized.
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or a suitable imaging buffer.
-
Add fresh, pre-warmed imaging buffer or culture medium to the cells.
-
Image the cells immediately using a fluorescence microscope with appropriate filter sets for this compound (Excitation: ~436 nm, Emission: ~476 nm).
Protocol 2: Fixed-Cell Staining
This protocol is suitable for staining fixed cells, allowing for the preservation of cellular structures.
-
Culture cells on coverslips to the desired confluency.
-
Wash the cells once with PBS.
-
Fix the cells by incubating with 4% formaldehyde or paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
(Optional) Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is necessary if targeting intracellular structures.
-
Wash the cells three times with PBS for 5 minutes each.
-
Prepare a working solution of this compound in PBS at a final concentration of 1-10 µM.
-
Incubate the fixed (and permeabilized) cells with the this compound working solution for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the slides using a fluorescence microscope with a suitable filter set.
References
Application Notes and Protocols: Coumarin 314 as a Laser Dye for Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Coumarin 314 as a laser dye in spectroscopic applications. This compound is a highly efficient and versatile dye, particularly suited for use in the blue-green region of the spectrum.
Introduction to this compound
This compound, also known as 2,3,5,6-1H,4H-tetrahydro-9-carbethoxyquinolizino-[9,9a,1-gh]coumarin, is a rigidized coumarin dye known for its high fluorescence quantum yield and photostability, making it an excellent gain medium for dye lasers.[1][2] Its spectral properties are well-characterized, and it is frequently used in various spectroscopic studies, including fluorescence spectroscopy and laser-induced fluorescence. Coumarin derivatives, in general, are recognized for their significant electro-optical properties.[3]
Photophysical Properties of this compound
The efficiency of a laser dye is determined by its photophysical properties. Key parameters for this compound dissolved in ethanol are summarized in the table below.
| Property | Value | Reference |
| Absorption Maximum (λabs) | 436 nm | [4] |
| Molar Extinction Coefficient (ε) | 46,800 cm-1M-1 at 436 nm | [5] |
| Emission Maximum (λem) | 476 nm | |
| Fluorescence Quantum Yield (Φf) | 0.68 - 0.86 | |
| Lasing Range | 480 - 540 nm |
Experimental Protocols
This protocol describes the preparation of a this compound solution in ethanol for use in a dye laser system.
Materials:
-
This compound (laser grade)
-
Ethanol (spectroscopic grade)
-
Volumetric flasks
-
Pipettes
-
Magnetic stirrer and stir bar
-
Ultrasonic bath (optional)
Procedure:
-
Determine the desired concentration. A typical starting concentration for dye lasers is in the range of 10-3 to 10-4 M.
-
Weigh the this compound powder. Accurately weigh the required amount of this compound using an analytical balance.
-
Dissolve the dye. Add the weighed this compound to a volumetric flask. Fill the flask approximately halfway with spectroscopic grade ethanol.
-
Ensure complete dissolution. Agitate the solution using a magnetic stirrer until the dye is fully dissolved. An ultrasonic bath can be used to aid dissolution if necessary.
-
Bring to final volume. Once the dye is completely dissolved, add ethanol to the volumetric flask up to the calibration mark.
-
Mix thoroughly. Invert the flask several times to ensure a homogenous solution.
-
Filter the solution (optional but recommended). To remove any particulate matter that could scatter laser light, filter the solution through a 0.2 µm syringe filter.
-
Store properly. Store the dye solution in a dark, airtight container to prevent photodegradation and solvent evaporation.
This protocol outlines the general steps for operating a pulsed dye laser using this compound as the gain medium, pumped by a nitrogen laser.
Equipment:
-
Pulsed Nitrogen Laser (pump source, e.g., TEA N2 laser)
-
Dye laser cavity, including:
-
Dye cuvette (quartz)
-
Focusing lens (cylindrical)
-
Tuning element (e.g., diffraction grating)
-
Output coupler (partially reflective mirror)
-
-
Spectrometer or monochromator for wavelength analysis
-
Power meter
-
Sample holder for the material to be analyzed
-
Optical components (mirrors, lenses) for beam steering and focusing
Procedure:
-
Prepare the dye solution. Follow the protocol in section 3.1 to prepare the this compound solution.
-
Fill the dye cuvette. Carefully fill the quartz cuvette with the prepared dye solution and place it inside the dye laser cavity.
-
Align the pump laser. Align the output of the nitrogen laser so that it is focused into a line on the dye cuvette using a cylindrical lens.
-
Align the dye laser cavity. Align the tuning element and the output coupler to form a resonant cavity.
-
Initiate lasing. Turn on the nitrogen pump laser. Lasing action in the dye should be observed as a bright, coherent beam exiting the output coupler.
-
Tune the output wavelength. Adjust the angle of the diffraction grating to select the desired output wavelength within the tuning range of this compound (typically 480-540 nm).
-
Direct the laser to the sample. Use optical components to direct and focus the tuned dye laser beam onto the sample of interest.
-
Collect the spectroscopic signal. The signal from the sample (e.g., fluorescence, absorption) is collected and directed to a detector, such as a spectrometer.
-
Analyze the data. The collected spectral data is then analyzed to obtain information about the sample.
Visualizations
The following diagram illustrates the electronic transitions involved in the absorption and fluorescence of this compound, which are fundamental to its operation as a laser dye.
Caption: Simplified Jablonski diagram for a laser dye.
This diagram outlines the logical flow of an experiment using a this compound dye laser for spectroscopic analysis.
Caption: Experimental workflow for dye laser spectroscopy.
Applications in Research and Drug Development
Coumarin dye lasers, including those using this compound, have a range of applications:
-
Fast Photochemical Reaction Studies: The ability to produce subnanosecond, millijoule pulses makes them suitable for studying rapid chemical processes.
-
Pumping Other Dye Lasers: The output of a this compound laser can be used to pump other dyes that lase at longer wavelengths.
-
Fluorescence Spectroscopy: As a tunable light source, it is ideal for selective excitation of fluorophores in complex systems.
-
Biological Imaging: The blue-green output is useful for exciting a variety of biological fluorophores and fluorescent probes.
-
Interaction Studies: The fluorescence of this compound can be quenched or enhanced by interactions with other molecules, which can be used to study binding events, such as with DNA or cyclodextrins.
Troubleshooting
-
Low Laser Output Power:
-
Check the alignment of the pump laser and the dye laser cavity.
-
Ensure the dye solution is at the optimal concentration and is not degraded.
-
Verify the freshness of the dye solution, as photodegradation can occur over time.
-
-
No Lasing:
-
Confirm that the pump laser is operating correctly and delivering sufficient power.
-
Check the alignment of all optical components.
-
Ensure the dye cuvette is clean and free of defects.
-
-
Wavelength Instability:
-
Check for mechanical stability of the tuning element.
-
Monitor the temperature of the dye solution, as thermal effects can alter the refractive index.
-
References
Application Notes and Protocols for Coumarin 314
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin 314 is a highly efficient and versatile fluorescent dye belonging to the coumarin family. Known for its strong absorption in the blue region of the spectrum and intense green fluorescence, it is a valuable tool in a variety of scientific applications. Its photophysical properties, including a high fluorescence quantum yield and good photostability, make it suitable for fluorescence microscopy, laser applications, and as a fluorescent probe.[1][2] This document provides detailed application notes and experimental protocols for the effective use of this compound in research settings.
Photophysical Properties
The photophysical characteristics of this compound are crucial for designing and interpreting fluorescence-based experiments. The dye's behavior can be influenced by its local environment, a phenomenon known as solvatochromism.[3] Key quantitative data for this compound in ethanol are summarized below.
| Property | Value | Reference |
| Molar Extinction Coefficient (ε) | ≥39,000 L·mol⁻¹·cm⁻¹ at 389-401 nm (in ethanol) | |
| Absorption Maximum (λ_abs) | 437 nm (in ethanol) | [4] |
| Emission Maximum (λ_em) | 476 nm (in ethanol) | |
| Quantum Yield (Φ) | 0.68 (in ethanol) | |
| Molecular Weight | 313.35 g/mol | |
| CAS Number | 55804-66-5 |
Experimental Protocols
General Handling and Storage
-
Reconstitution: Prepare a stock solution of this compound by dissolving the powder in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to a concentration of 1-10 mM. Ensure complete dissolution by vortexing.
-
Storage: Store the solid dye and stock solutions at -20°C, protected from light and moisture. To minimize degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes.
Fluorescence Spectroscopy
This protocol outlines the general procedure for measuring the fluorescence spectrum of this compound.
Materials:
-
This compound stock solution (1 mM in DMSO or ethanol)
-
Spectroscopy-grade solvent (e.g., ethanol)
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer
Procedure:
-
Prepare a dilute working solution of this compound in the desired solvent. The final concentration should result in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Transfer the working solution to a quartz cuvette.
-
Place the cuvette in the spectrofluorometer.
-
Set the excitation wavelength (e.g., 437 nm for ethanol).
-
Acquire the emission spectrum over a suitable wavelength range (e.g., 450-600 nm).
-
Record the data and correct for instrument-specific factors and solvent background if necessary.
Fluorescence Microscopy: Cellular Imaging (Adaptable Protocol)
While specific protocols for this compound in cellular imaging are not widely published, the following general protocols for other coumarin derivatives can be adapted. Optimization of concentration and incubation times will be necessary for your specific cell type and experimental conditions.
a) Live-Cell Staining
Materials:
-
This compound stock solution (1-10 mM in DMSO)
-
Cells cultured on glass-bottom dishes or coverslips
-
Pre-warmed cell culture medium
-
Phosphate-buffered saline (PBS) or other imaging buffer
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for blue excitation and green emission)
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Remove the existing culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer.
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image the cells using a fluorescence microscope. Excite the sample with light around 405-440 nm and collect the emission between 460-550 nm.
b) Fixed-Cell Staining
Materials:
-
This compound stock solution (1-10 mM in DMSO)
-
Cells cultured on coverslips
-
4% paraformaldehyde (PFA) in PBS
-
PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS, optional)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
(Optional) If targeting intracellular structures, permeabilize the cells by incubating with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Prepare a working solution of this compound in PBS at a final concentration of 1-10 µM.
-
Incubate the fixed cells with the this compound working solution for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the slides using a fluorescence microscope.
Detection of Metal Ions (General Protocol)
Coumarin derivatives can be designed as fluorescent chemosensors for metal ions. The interaction with a specific metal ion can lead to a change in fluorescence intensity (quenching or enhancement) or a spectral shift. This protocol provides a general framework for using this compound or a derivative for metal ion detection.
Materials:
-
This compound stock solution
-
Buffer solution (e.g., HEPES, pH 7.4)
-
Stock solutions of various metal ions (e.g., nitrates or chlorides)
-
Spectrofluorometer
Procedure:
-
Prepare a solution of this compound in the buffer at a constant concentration (e.g., 10 µM).
-
In separate experiments, add increasing concentrations of the metal ion of interest to the this compound solution.
-
After each addition, acquire the fluorescence emission spectrum.
-
Plot the change in fluorescence intensity at the emission maximum against the metal ion concentration to determine the sensitivity and detection limit.
-
To assess selectivity, repeat the experiment with a range of other metal ions at the same concentration.
Visualizations
The following diagrams illustrate common experimental workflows involving this compound.
Caption: General workflow for cellular imaging using this compound.
Caption: Workflow for metal ion sensing using this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or no fluorescence signal | - Incorrect filter set. - Low probe concentration. - Photobleaching. - Environmental quenching. | - Ensure excitation and emission filters match the spectral properties of this compound. - Increase the probe concentration. - Reduce excitation light intensity or exposure time. Use an anti-fade mounting medium for fixed cells. - Consider the solvent polarity and viscosity of the sample environment. |
| High background fluorescence | - Excess unbound probe. - Autofluorescence from cells or medium. | - Optimize washing steps to remove unbound probe. - Image cells in a phenol red-free medium. - Acquire a background image from an unstained sample and subtract it from the experimental images. |
| Phototoxicity in live-cell imaging | - High probe concentration. - Prolonged exposure to excitation light. | - Use the lowest effective probe concentration. - Minimize the duration and intensity of light exposure. Use a sensitive camera and efficient filter sets. |
Conclusion
This compound is a robust and versatile fluorescent dye with broad applicability in biological and chemical research. The protocols and data provided herein offer a solid foundation for researchers to integrate this powerful tool into their experimental workflows. As with any fluorescent probe, empirical optimization of staining and imaging conditions is essential for achieving high-quality, reproducible results.
References
Measuring the Quantum Yield of Coumarin 314: An Application Note and Protocol
Introduction
Coumarin 314 is a widely utilized fluorescent dye known for its strong emission in the blue-green region of the visible spectrum. Its photophysical properties make it a valuable tool in various applications, including dye lasers, organic light-emitting diodes (OLEDs), and as a fluorescent probe in biological imaging. The fluorescence quantum yield (Φ_F_), a measure of the efficiency of the fluorescence process, is a critical parameter for characterizing the performance of this dye in any application. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.
This application note provides a detailed protocol for determining the fluorescence quantum yield of this compound in ethanol using the relative quantum yield method. This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. For this protocol, Coumarin 1 will be used as the reference standard due to its spectral overlap with this compound.
Principle of the Method
The relative method for determining the fluorescence quantum yield is based on the principle that for two fluorescent solutions with identical absorbance at the same excitation wavelength, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields. The following equation is used for the calculation:
ΦX = ΦST * (IX / IST) * (AST / AX) * (nX2 / nST2)
Where:
-
Φ is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts X and ST refer to the unknown sample (this compound) and the standard (Coumarin 1), respectively.
To ensure accuracy, it is crucial to work with dilute solutions where the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.
Materials and Equipment
Reagents
-
This compound (powder, >99% purity)
-
Coumarin 1 (powder, >99% purity, as the standard)
-
Ethanol (spectroscopic grade, absolute)
Equipment
-
UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or equivalent)
-
Spectrofluorometer with a xenon lamp source and a photomultiplier tube detector (e.g., Agilent Cary Eclipse or equivalent)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks (various sizes)
-
Micropipettes
-
Analytical balance
Experimental Protocols
Stock Solution Preparation
-
This compound Stock Solution (1 mM): Accurately weigh an appropriate amount of this compound powder and dissolve it in spectroscopic grade ethanol in a volumetric flask to prepare a 1 mM stock solution.
-
Coumarin 1 Stock Solution (1 mM): Accurately weigh an appropriate amount of Coumarin 1 powder and dissolve it in spectroscopic grade ethanol in a volumetric flask to prepare a 1 mM stock solution.
Note: Store stock solutions in the dark to prevent photodegradation.
Preparation of Working Solutions
-
From the stock solutions, prepare a series of working solutions of both this compound and Coumarin 1 in spectroscopic grade ethanol.
-
The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the chosen excitation wavelength to ensure linearity and avoid inner filter effects. A common practice is to prepare at least five different concentrations for each dye.
Absorbance Measurements
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.
-
Use spectroscopic grade ethanol as the blank to zero the instrument.
-
Measure the absorbance spectra of all working solutions of this compound and Coumarin 1 from 300 nm to 500 nm.
-
From the spectra, determine the absorbance value at the selected excitation wavelength for each solution. The excitation wavelength should be a wavelength where both the sample and the standard have significant absorption. For this pair, an excitation wavelength of 400 nm is suitable.
Fluorescence Measurements
-
Turn on the spectrofluorometer and allow the xenon lamp to stabilize for at least 30 minutes.
-
Set the excitation wavelength to 400 nm .
-
Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to obtain good signal-to-noise ratio without saturating the detector. These settings must remain constant for all measurements.
-
Record the fluorescence emission spectrum of a blank (spectroscopic grade ethanol) and subtract it from the sample and standard spectra to correct for Raman scattering from the solvent.
-
Measure the fluorescence emission spectra of all working solutions of this compound and Coumarin 1. The emission range should cover the entire emission profile of both dyes (e.g., 420 nm to 650 nm).
Data Presentation and Analysis
Data Collection
Summarize the collected absorbance and integrated fluorescence intensity data in a table as shown below.
| Solution | Concentration (μM) | Absorbance at 400 nm (A) | Integrated Fluorescence Intensity (I) |
| Coumarin 1 (Std) | 1 | AST1 | IST1 |
| 2 | AST2 | IST2 | |
| 3 | AST3 | IST3 | |
| 4 | AST4 | IST4 | |
| 5 | AST5 | IST5 | |
| This compound (X) | 1 | AX1 | IX1 |
| 2 | AX2 | IX2 | |
| 3 | AX3 | IX3 | |
| 4 | AX4 | IX4 | |
| 5 | AX5 | IX5 |
Data Analysis
-
Integrate the Fluorescence Spectra: Calculate the area under the corrected emission curve for each measurement to obtain the integrated fluorescence intensity (I).
-
Plot the Data: For both this compound and Coumarin 1, plot the integrated fluorescence intensity (I) as a function of absorbance (A) at the excitation wavelength.
-
Determine the Slopes: Perform a linear regression for both datasets. The slope of the resulting line (Gradient) is proportional to the quantum yield.
-
Calculate the Quantum Yield: Use the following formula to calculate the quantum yield of this compound:
ΦX = ΦST * (GradX / GradST) * (nX2 / nST2)
-
ΦST (Quantum Yield of Coumarin 1 in Ethanol): The reported quantum yield of Coumarin 1 in ethanol is 0.73 [1].
-
GradX and GradST: The gradients of the plots of integrated fluorescence intensity versus absorbance for this compound and Coumarin 1, respectively.
-
nX and nST: Since both the sample and the standard are dissolved in ethanol, the refractive indices are the same (nX = nST), and the term (nX2 / nST2) equals 1.
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for the determination of the relative quantum yield of this compound.
Summary of Quantitative Data
| Parameter | This compound (Sample) | Coumarin 1 (Standard) |
| Solvent | Ethanol (Spectroscopic Grade) | Ethanol (Spectroscopic Grade) |
| Excitation Wavelength (λex) | 400 nm | 400 nm |
| Absorption Maximum (λabs) | ~436 nm | ~373 nm |
| Emission Maximum (λem) | ~476 nm | ~450 nm |
| Known Quantum Yield (ΦST) | To be determined | 0.73[1] |
| Refractive Index of Solvent (n) | 1.361 | 1.361 |
Note: The refractive index of ethanol is approximately 1.361.
Conclusion
This application note provides a comprehensive and detailed protocol for the accurate determination of the fluorescence quantum yield of this compound in ethanol using the relative method with Coumarin 1 as a standard. By following this protocol, researchers, scientists, and drug development professionals can reliably characterize the photophysical properties of this compound, which is essential for its effective application in various scientific and technological fields. Adherence to the specified conditions, particularly maintaining low absorbance values and consistent instrument parameters, is critical for obtaining accurate and reproducible results.
References
Application Notes and Protocols for Labeling Biomolecules with Coumarin 314
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin 314 is a highly fluorescent dye notable for its strong absorption in the visible spectrum and a significant quantum yield, making it an excellent candidate for the fluorescent labeling of proteins and other biomolecules.[1][2] Its utility as a fluorescent probe is well-established in various biochemical and cellular imaging applications.[3] This document provides detailed application notes and protocols for the covalent labeling of proteins using this compound derivatives, specifically focusing on amine-reactive N-hydroxysuccinimide (NHS) esters and thiol-reactive maleimides.
These protocols are designed to guide researchers in achieving optimal bioconjugation for applications such as fluorescence microscopy, flow cytometry, and quantitative biochemical assays. By following these methodologies, researchers can produce stably labeled biomolecules for studying protein localization, trafficking, interactions, and conformational changes.
Fluorescent Properties of this compound
A thorough understanding of the spectral properties of this compound is crucial for designing and executing fluorescence-based experiments. The key spectral characteristics are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 436 nm | [1] |
| Emission Maximum (λem) | ~476-485 nm | |
| Molar Extinction Coefficient (ε) at 436 nm | 46,800 cm⁻¹M⁻¹ | [1] |
| Quantum Yield (Φ) in Ethanol | 0.68 - 0.86 |
Labeling Chemistries for this compound
The choice of labeling chemistry depends on the available functional groups on the target biomolecule. The two most common strategies for labeling proteins with this compound involve targeting primary amines or free thiols.
Amine-Reactive Labeling using this compound NHS Ester
N-hydroxysuccinimide (NHS) esters of this compound are highly reactive towards primary amines, which are present at the N-terminus of proteins and on the side chains of lysine residues. This reaction forms a stable amide bond.
Thiol-Reactive Labeling using this compound Maleimide
Maleimide derivatives of this compound are highly specific for sulfhydryl (thiol) groups found in cysteine residues. This reaction results in a stable thioether bond.
Experimental Protocols
The following sections provide detailed protocols for labeling proteins with this compound NHS ester and maleimide derivatives.
Protocol 1: Labeling Proteins with this compound NHS Ester
This protocol outlines the steps for labeling primary amines on a protein with a this compound NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
-
This compound NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of any primary amines (e.g., Tris or glycine) as they will compete with the protein for the NHS ester.
-
-
Prepare the Dye Stock Solution:
-
Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
-
-
Perform the Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A 10-20 fold molar excess of the dye is a good starting point for optimization.
-
Add the dye solution to the protein solution while gently vortexing or stirring.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quench the Reaction:
-
To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purify the Labeled Protein:
-
Remove unconjugated dye and other reaction components by size-exclusion chromatography or dialysis. The choice of method will depend on the scale of the reaction and the properties of the protein.
-
Protocol 2: Labeling Proteins with this compound Maleimide
This protocol describes the labeling of free thiol groups on a protein with a this compound maleimide.
Materials:
-
Protein of interest containing free cysteine residues
-
This compound maleimide
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: PBS or other amine-free buffer, pH 6.5-7.5
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: Do not use dithiothreitol (DTT) as it needs to be removed before adding the maleimide.
-
-
Prepare the Dye Stock Solution:
-
Immediately before use, dissolve the this compound maleimide in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
-
-
Perform the Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A 10-20 fold molar excess of the dye over the protein is a common starting point.
-
Add the dye solution to the protein solution while gently mixing.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purify the Labeled Protein:
-
Separate the labeled protein from unreacted dye and other small molecules using size-exclusion chromatography or dialysis.
-
Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the dye-to-protein ratio, is a critical parameter to determine the success of the conjugation reaction. It can be calculated using the absorbance of the labeled protein at 280 nm (for the protein) and the absorbance maximum of this compound (~436 nm).
Procedure:
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of this compound (A_max at ~436 nm).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:
Protein Concentration (M) = [A₂₈₀ - (A_max * CF)] / ε_protein
-
CF (Correction Factor) = A₂₈₀ of the free dye / A_max of the free dye. This value is dye-specific and should be determined experimentally or obtained from the supplier.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
Calculate the DOL using the following formula:
DOL = A_max / (ε_dye * Protein Concentration (M))
-
ε_dye = Molar extinction coefficient of this compound at its λ_max (46,800 M⁻¹cm⁻¹).
-
An optimal DOL is typically between 2 and 7 for antibodies, but the ideal ratio can vary depending on the protein and the specific application. Over-labeling can lead to fluorescence quenching and may affect protein function.
Data Presentation
The following table summarizes key parameters for optimizing the labeling of a hypothetical 150 kDa antibody with this compound derivatives.
| Parameter | This compound NHS Ester | This compound Maleimide |
| Target Functional Group | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) |
| Reaction pH | 8.3 - 8.5 | 6.5 - 7.5 |
| Recommended Dye:Protein Molar Ratio (initial) | 10:1 to 20:1 | 10:1 to 20:1 |
| Incubation Time | 1 - 2 hours at RT | 2 - 4 hours at RT or overnight at 4°C |
| Quenching Agent | 1 M Tris-HCl, pH 8.0 | Not typically required |
| Purification Method | Size-exclusion chromatography, Dialysis | Size-exclusion chromatography, Dialysis |
| Optimal DOL Range | 2 - 7 | 2 - 7 |
Visualization of Experimental Workflows and Applications
Experimental Workflow for Protein Labeling
The general workflow for labeling a protein with this compound is depicted below. This process includes protein preparation, dye activation, conjugation, and purification of the final labeled product.
Caption: General workflow for labeling proteins with this compound.
Hypothetical Signaling Pathway Application
Fluorescently labeled proteins are invaluable tools for studying cellular signaling pathways. For instance, a this compound-labeled antibody can be used to visualize the translocation of a target protein in response to a specific stimulus. The diagram below illustrates a hypothetical pathway where a labeled antibody is used to track the nuclear translocation of a transcription factor upon growth factor binding to its receptor.
Caption: Hypothetical use of a this compound-labeled antibody in a signaling pathway.
Troubleshooting
Low fluorescence signal from a labeled protein can be due to several factors. The following table provides a guide to troubleshooting common issues.
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incorrect pH of reaction buffer. | Ensure pH is 8.3-8.5 for NHS esters and 6.5-7.5 for maleimides. |
| Inactive dye due to improper storage or age. | Use fresh dye solution for each reaction. | |
| Suboptimal dye-to-protein ratio. | Optimize the molar excess of the dye (start with 10-20 fold excess). | |
| Presence of competing nucleophiles in the buffer. | Use amine-free buffers for NHS ester reactions. | |
| Fluorescence Quenching | Over-labeling of the protein. | Reduce the dye-to-protein molar ratio in the labeling reaction. |
| Proximity of the dye to quenching amino acid residues (e.g., Tryptophan). | This is an inherent property of the protein; consider alternative labeling sites if possible. | |
| High Background Signal | Incomplete removal of unconjugated dye. | Improve the purification method (e.g., use a longer size-exclusion column or more extensive dialysis). |
By carefully following these protocols and considering the troubleshooting advice, researchers can effectively utilize this compound for labeling a wide range of biomolecules for their specific research needs.
References
Application Notes and Protocols for Two-Photon Absorption Applications of Coumarin 314
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the two-photon absorption (TPA) applications of Coumarin 314, a versatile fluorescent dye. This document includes key photophysical data, detailed experimental protocols for major applications, and visual representations of workflows and mechanisms to facilitate understanding and experimental design.
Photophysical Properties of this compound
This compound exhibits favorable photophysical properties for fluorescence-based applications. A summary of its key quantitative data is presented below.
| Property | Value | Solvent | Reference(s) |
| One-Photon Absorption Maximum (λ_max,abs_) | 436 nm | Ethanol | [1] |
| Molar Extinction Coefficient (ε) | 46,800 cm⁻¹M⁻¹ | Ethanol | [1][2][3] |
| One-Photon Emission Maximum (λ_max,em) | 476 nm | Ethanol | |
| Fluorescence Quantum Yield (Φ_F_) | 0.68 - 0.86 | Ethanol | |
| Two-Photon Absorption Maximum (λ_max,TPA_) | ~872 nm (Estimated) | - | Calculated |
| Two-Photon Absorption Cross-Section (σ₂) | 10 - 100 GM (Estimated) | Various | |
| Singlet Oxygen Quantum Yield (Φ_Δ_) | 0.25 | Benzene |
Two-Photon Excited Fluorescence (TPEF) Microscopy
Two-photon microscopy offers significant advantages for biological imaging, including deeper tissue penetration, reduced phototoxicity, and intrinsic optical sectioning. This compound can be utilized as a fluorescent probe in TPEF microscopy for cellular and tissue imaging.
Experimental Protocol: Cellular Imaging with this compound
This protocol outlines a general procedure for staining and imaging live or fixed cells using this compound with a two-photon microscope.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium appropriate for the cell line
-
Glass-bottom imaging dishes or coverslips
-
Two-photon laser scanning microscope equipped with a tunable near-infrared (NIR) laser (e.g., Ti:Sapphire laser)
Protocol:
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Cell Culture and Staining:
-
Culture cells to the desired confluency on glass-bottom dishes or coverslips suitable for microscopy.
-
Prepare a working staining solution by diluting the this compound stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
After incubation, remove the staining solution and wash the cells two to three times with warm PBS or an appropriate imaging buffer.
-
-
Two-Photon Imaging:
-
Mount the sample on the two-photon microscope stage.
-
Tune the laser to an excitation wavelength in the range of 860-880 nm. This is an estimated optimal range based on the one-photon absorption spectrum. Fine-tuning of the wavelength may be necessary to maximize the fluorescence signal.
-
Adjust the laser power to the minimum level required to obtain a clear image, in order to minimize phototoxicity.
-
Acquire images using appropriate emission filters for the expected fluorescence of this compound (approximately 450-550 nm).
-
Optimize image acquisition parameters such as scan speed, dwell time, and averaging to achieve the desired image quality.
-
Two-Photon Photodynamic Therapy (PDT)
Photodynamic therapy is a treatment modality that uses a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS) that induce cell death. The use of two-photon excitation in PDT allows for the treatment of deeper tissues with higher spatial precision. This compound, with its ability to generate singlet oxygen, can be investigated as a potential photosensitizer for two-photon PDT.
Mechanism of Two-Photon PDT
The underlying principle of two-photon PDT involves the excitation of the photosensitizer (this compound) to its triplet state via the simultaneous absorption of two near-infrared photons. This excited triplet state can then transfer its energy to molecular oxygen, generating cytotoxic singlet oxygen.
Experimental Protocol: In Vitro Two-Photon PDT
This protocol provides a framework for assessing the in vitro efficacy of this compound as a two-photon PDT agent.
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell culture reagents
-
96-well plates
-
Two-photon microscope with a high-power NIR laser
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
-
Incubation with this compound:
-
Prepare various concentrations of this compound in cell culture medium (e.g., 0.1, 1, 5, 10 µM).
-
Replace the medium in the wells with the this compound-containing medium and incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake. Include control wells with no this compound.
-
-
Two-Photon Irradiation:
-
Irradiate the designated wells with a two-photon laser at a wavelength of approximately 870 nm.
-
The laser power and irradiation time per well should be optimized. Start with a moderate power and a few minutes of irradiation.
-
Include control groups: no light exposure, light exposure without this compound, and this compound without light exposure (dark toxicity).
-
-
Post-Irradiation Incubation:
-
After irradiation, replace the medium with fresh culture medium and incubate the cells for 24-48 hours.
-
-
Cell Viability Assessment:
-
Assess cell viability using a standard assay according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Two-Photon Uncaging
"Caged" molecules are biologically active compounds that are rendered inactive by a photolabile protecting group. Two-photon uncaging allows for the precise, spatially, and temporally controlled release of these molecules. While this compound itself is not a caged compound, its core structure is a key component of many caged probes. The principles of two-photon uncaging using coumarin-based cages are relevant to researchers in drug development and cell biology.
Workflow for Two-Photon Uncaging
The general workflow involves the synthesis of a caged compound where the molecule of interest is linked to a coumarin-based photolabile group. Upon two-photon excitation, the photolabile group cleaves, releasing the active molecule.
Considerations for Designing Two-Photon Uncaging Experiments:
-
Choice of Coumarin Cage: The specific coumarin derivative used as the caging group will determine the optimal uncaging wavelength and efficiency.
-
Linker Chemistry: The linker connecting the cage to the active molecule is crucial for efficient cleavage and release.
-
Two-Photon Cross-Section of the Cage: A high two-photon absorption cross-section is desirable for efficient uncaging with lower laser powers.
-
Quantum Yield of Uncaging: This parameter reflects the efficiency of the photorelease process.
These application notes and protocols provide a starting point for researchers interested in utilizing this compound and related compounds in two-photon absorption applications. Optimization of the provided protocols will be necessary for specific experimental systems and objectives.
References
Coumarin 314: Application Notes and Protocols for Nonlinear Optical Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin 314, a fluorescent laser dye, has garnered significant interest for its potential applications in the field of nonlinear optics (NLO). Its rigidized molecular structure and photophysical properties make it a candidate for use in advanced optical materials. This document provides an overview of this compound's NLO properties, detailed experimental protocols for its characterization, and insights into its synthesis within polymer matrices.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₉NO₄ | [1] |
| Molecular Weight | 313.35 g/mol | [1] |
| Appearance | Crystalline powder | [1] |
| Melting Point | 140-144 °C | [1] |
| Absorption Max (λ_max) in Ethanol | 436 nm | [2] |
| Molar Extinction Coefficient (ε) at λ_max in Ethanol | 46,800 cm⁻¹/M | |
| Fluorescence Emission Max in Ethanol | ~480 nm (Excitation at 380 nm) | |
| Fluorescence Quantum Yield (Φ_f) in Ethanol | 0.68 - 0.86 |
Nonlinear Optical Properties of Coumarin Dyes
The nonlinear optical response of coumarin derivatives is primarily attributed to intramolecular charge transfer (ICT) mechanisms. Upon excitation, a redistribution of electron density occurs from an electron-donating group to an electron-accepting group within the molecule, leading to a significant change in the dipole moment and hyperpolarizability. This process is influenced by the molecular structure and the surrounding solvent polarity.
Experimental Protocols
Preparation of this compound-Doped Polymer Films
This protocol describes the preparation of this compound-doped Polymethyl Methacrylate (PMMA) and Polyvinyl Alcohol (PVA) films for NLO studies.
Materials:
-
This compound dye
-
Polymethyl Methacrylate (PMMA) or Polyvinyl Alcohol (PVA)
-
Appropriate solvent (e.g., Chloroform for PMMA, deionized water for PVA)
-
Glass substrates
-
Spin coater or casting dish
-
Vacuum oven
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a desired concentration (e.g., 1 wt% of the polymer).
-
Dissolve the polymer (PMMA or PVA) in the same solvent to create a polymer solution of a specific concentration (e.g., 10 wt%).
-
Mix the this compound stock solution with the polymer solution to achieve the desired final dye concentration in the polymer matrix. Stir the mixture thoroughly to ensure homogeneity.
-
-
Film Fabrication (Casting Method):
-
Pour the final solution into a clean, flat glass casting dish.
-
Allow the solvent to evaporate slowly in a dust-free environment at room temperature.
-
Once the film is formed, carefully peel it from the dish.
-
-
Film Fabrication (Spin Coating Method):
-
Clean the glass substrates thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
Place a substrate on the spin coater chuck.
-
Dispense a small amount of the this compound-polymer solution onto the center of the substrate.
-
Spin coat at a desired speed (e.g., 1500 rpm for 60 seconds) to achieve a uniform film.
-
Repeat the process if a thicker film is required, with a soft bake step in between.
-
-
Drying:
-
Dry the prepared films in a vacuum oven at a temperature below the glass transition temperature of the polymer (e.g., 60°C for PMMA) for several hours to remove any residual solvent.
-
Z-Scan Technique for NLO Characterization
The Z-scan technique is a widely used method to determine the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of materials.
Experimental Setup:
-
A stable, high-intensity laser source with a Gaussian beam profile (e.g., a Q-switched Nd:YAG laser).
-
A focusing lens to create a beam waist.
-
A motorized translation stage to move the sample along the beam axis (z-axis).
-
Two photodetectors: one for the "open-aperture" measurement and one for the "closed-aperture" measurement.
-
A beam splitter to divide the beam for the two detectors.
-
An aperture placed before the "closed-aperture" detector.
-
Data acquisition system.
Protocol:
-
Sample Preparation: Place the this compound-doped film or a solution of this compound in a cuvette on the translation stage.
-
Alignment: Align the laser beam to pass through the center of the focusing lens and the sample.
-
Open-Aperture Measurement (for β):
-
Remove the aperture before the detector.
-
Translate the sample through the focal point of the lens.
-
Record the transmitted intensity as a function of the sample's position (z).
-
A valley in the transmittance curve at the focus indicates reverse saturable absorption (RSA), while a peak indicates saturable absorption (SA). The magnitude of the change is used to calculate β.
-
-
Closed-Aperture Measurement (for n₂):
-
Place an aperture before the detector, such that it transmits a fraction of the beam (typically 40-50%).
-
Repeat the translation of the sample through the focal point.
-
Record the transmitted intensity as a function of z.
-
A pre-focal peak followed by a post-focal valley indicates a negative (self-defocusing) nonlinear refractive index, while the opposite indicates a positive (self-focusing) n₂. The difference between the peak and valley transmittance is used to calculate n₂.
-
-
Data Analysis: The third-order nonlinear susceptibility (χ⁽³⁾) can be calculated from the obtained values of n₂ and β.
Third-Harmonic Generation (THG) Measurement
THG is a process where three photons of the same frequency interact with a nonlinear material to generate a single photon with three times the frequency. This technique can be used to probe the third-order nonlinear susceptibility χ⁽³⁾.
Experimental Setup:
-
A high-peak-power, ultrashort pulse laser (e.g., a femtosecond Ti:Sapphire laser).
-
Focusing and collection optics.
-
A sample holder on a translation stage.
-
A monochromator or a set of filters to isolate the third-harmonic signal.
-
A sensitive detector (e.g., a photomultiplier tube).
Protocol:
-
Sample Preparation: Mount the this compound-doped film or solution on the sample holder.
-
Alignment: Focus the laser beam onto the sample.
-
Signal Collection: Collect the forward-propagated light and direct it to the monochromator/filter and detector.
-
Measurement:
-
Scan the sample through the focal region and record the THG signal intensity as a function of position.
-
Measure the power dependence of the THG signal to confirm the cubic dependence on the input power.
-
-
Analysis: The intensity of the THG signal is proportional to the square of the effective third-order susceptibility of the material. By comparing the signal from the sample to that of a reference material with a known χ⁽³⁾, the susceptibility of the sample can be determined.
Logical Relationships and Workflows
Caption: Workflow for the preparation and nonlinear optical characterization of this compound-doped materials.
Caption: Logical flow of open and closed aperture Z-scan measurements to determine NLO coefficients.
Caption: Simplified diagram of the Intramolecular Charge Transfer (ICT) mechanism responsible for the NLO properties of coumarin dyes.
References
Time-Resolved Fluorescence Spectroscopy of Coumarin 314: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin 314 is a widely utilized fluorescent dye known for its sensitivity to the local environment, making it a powerful tool in various research and development applications.[1][2][] Its photophysical properties, including its fluorescence lifetime, are significantly influenced by factors such as solvent polarity, viscosity, and binding to macromolecules.[4][5] Time-resolved fluorescence spectroscopy, particularly Time-Correlated Single Photon Counting (TCSPC), is a highly effective technique for probing these interactions at the nanoscale. This document provides detailed application notes and experimental protocols for the use of this compound in time-resolved fluorescence studies, aimed at researchers, scientists, and professionals in drug development.
Applications of Time-Resolved Fluorescence Spectroscopy of this compound
The unique photophysical characteristics of this compound make it a versatile probe for a range of applications:
-
Probing Microenvironments: The fluorescence lifetime of this compound is sensitive to the polarity of its immediate surroundings. This property can be exploited to study the microenvironments of systems such as micelles, polymers, and the hydrophobic cores of proteins.
-
Investigating Drug-Molecule Interactions: Changes in the fluorescence lifetime of this compound upon binding to target molecules, such as DNA or cyclodextrins, can provide valuable insights into binding mechanisms, stoichiometry, and binding constants.
-
Sensing and Detection: The sensitivity of this compound's fluorescence to specific ions or molecules can be harnessed to develop fluorescent sensors for a variety of analytes.
-
Laser Dyes: Due to its high fluorescence quantum yield and photostability, this compound is also used as a laser dye.
Experimental Protocols
I. Sample Preparation for Time-Resolved Fluorescence Measurements
Materials:
-
This compound (laser grade)
-
Spectroscopic grade solvents (e.g., ethanol, water, acetonitrile)
-
Macromolecule of interest (e.g., β-cyclodextrin, calf thymus DNA)
-
Buffer solutions (if required for biological samples)
-
Quartz cuvettes (1 cm path length)
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like ethanol. Store in the dark to prevent photodegradation.
-
Working Solution Preparation: Dilute the stock solution to a final concentration that results in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects. This is typically in the micromolar range.
-
Solvent Studies: For solvatochromism studies, prepare working solutions of this compound in a series of solvents with varying polarities.
-
Binding Studies: For interaction studies, titrate the this compound working solution with increasing concentrations of the macromolecule of interest (e.g., β-cyclodextrin or DNA). Allow the solution to equilibrate before measurement.
-
Degassing (Optional): For measurements in organic solvents, it may be necessary to degas the solutions by bubbling with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can quench fluorescence.
II. Time-Correlated Single Photon Counting (TCSPC) Measurement Protocol
Instrumentation:
-
A TCSPC spectrometer equipped with:
-
A pulsed light source with a high repetition rate (e.g., picosecond diode laser or a mode-locked laser). The excitation wavelength should be chosen near the absorption maximum of this compound (typically around 436 nm).
-
A temperature-controlled sample holder.
-
A high-speed, single-photon sensitive detector (e.g., a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD)).
-
TCSPC electronics, including a constant fraction discriminator (CFD), a time-to-amplitude converter (TAC), and a multichannel analyzer (MCA).
-
Protocol:
-
Instrument Warm-up: Allow the light source and electronics to warm up and stabilize according to the manufacturer's instructions.
-
Instrument Response Function (IRF) Measurement:
-
Fill a quartz cuvette with a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Place the cuvette in the sample holder.
-
Set the emission monochromator to the excitation wavelength.
-
Acquire the instrument response function (IRF) by collecting the scattered light. The IRF represents the time profile of the excitation pulse as seen by the detection system.
-
-
Sample Measurement:
-
Replace the scattering solution with the this compound sample.
-
Set the emission monochromator to the wavelength of maximum fluorescence emission.
-
Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel (typically 10,000 to 20,000 counts) to ensure good statistical accuracy.
-
To avoid pulse pile-up, ensure that the photon detection rate is less than 5% of the laser repetition rate.
-
-
Data Analysis:
-
The acquired fluorescence decay data is a convolution of the true fluorescence decay and the IRF.
-
Use deconvolution software to fit the experimental decay data to a multi-exponential decay model using an iterative reconvolution method with a least-squares fitting algorithm.
-
The goodness of the fit is typically evaluated by examining the weighted residuals and the chi-squared (χ²) value.
-
Data Presentation
Photophysical Properties of this compound
| Parameter | Value | Solvent | Reference |
| Absorption Max (λ_abs) | 436 nm | Ethanol | |
| Molar Extinction Coefficient (ε) | 46,800 cm⁻¹M⁻¹ | Ethanol | |
| Fluorescence Emission Max (λ_em) | ~480-500 nm | Ethanol | |
| Fluorescence Quantum Yield (Φ_f) | 0.68 - 0.86 | Ethanol |
Fluorescence Lifetimes of this compound in Different Environments
| Environment | Lifetime Component 1 (τ₁) [ns] (Relative Amplitude) | Lifetime Component 2 (τ₂) [ns] (Relative Amplitude) | Measurement Technique | Reference |
| Water | 0.45 (0.65) | 2.05 (0.35) | TCSPC | |
| 2 mM β-Cyclodextrin | 0.65 (0.45) | 2.25 (0.55) | TCSPC | |
| 8 mM β-Cyclodextrin | 0.85 (0.25) | 2.45 (0.75) | TCSPC | |
| Ethanol | 3.38 | - | TCSPC | |
| Acetonitrile | - | - | - | |
| Cyclohexane | - | - | - |
Note: The table is partially filled based on available literature. Further experiments are required to determine the fluorescence lifetimes in other organic solvents.
Visualizations
Experimental Workflow for TCSPC Measurement
Caption: Workflow for Time-Correlated Single Photon Counting (TCSPC) measurements.
Interaction of this compound with β-Cyclodextrin
Caption: Interaction of this compound with β-cyclodextrin and its effect on fluorescence.
Data Analysis Workflow for TCSPC
Caption: Data analysis workflow for Time-Correlated Single Photon Counting (TCSPC) data.
References
Coumarin 314: A Versatile Polarity-Sensitive Probe for Research and Drug Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Coumarin 314 is a highly sensitive fluorescent probe renowned for its utility in characterizing the polarity of microenvironments. Its photophysical properties, particularly its fluorescence emission spectrum, are exquisitely responsive to the polarity of its surroundings. This solvatochromic behavior makes it an invaluable tool in a multitude of applications, from fundamental biophysical studies to cellular imaging and drug-protein interaction analyses. This document provides detailed application notes and experimental protocols for the effective use of this compound as a polarity-sensitive probe.
Principle of Polarity Sensing
The underlying mechanism of this compound's polarity sensitivity lies in its molecular structure, which features an intramolecular charge transfer (ICT) character. In its ground state, the molecule has a certain distribution of electron density. Upon excitation with light, there is a significant redistribution of electrons, leading to a much larger dipole moment in the excited state.
In polar solvents, the solvent molecules can reorient around the excited-state dipole of this compound, a process known as solvent relaxation. This stabilization of the excited state lowers its energy level, resulting in a red-shift (a shift to longer wavelengths) of the fluorescence emission. The extent of this red-shift, known as the Stokes shift, is directly proportional to the polarity of the solvent. In nonpolar environments, there is minimal solvent relaxation, and the emission occurs at shorter wavelengths. This pronounced dependence of the emission wavelength and intensity on the local environment allows for the precise probing of polarity in various systems.
Photophysical Properties of this compound and Related Derivatives
The following table summarizes the key photophysical properties of this compound and other illustrative coumarin derivatives in a range of solvents with varying polarities. These data are essential for selecting the appropriate excitation and emission wavelengths and for interpreting experimental results.
| Probe | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) (ns) |
| This compound | Ethanol | 436[1] | 476[2] | - | 0.68[1], 0.77, 0.86[1] | - |
| This compound | Water | 435[3] | - | - | - | - |
| Coumarin 152 | Hexane | - | - | Lower | - | Lower |
| Coumarin 152 | Acetonitrile | - | - | - | 0.12 (at 4°C), 0.05 (at 58°C) | - |
| Coumarin 152 | Glycerol | - | - | - | 0.56 (at 20°C), 0.23 (at 80°C) | 3.8 (at 20°C), 1.6 (at 80°C) |
| Coumarin 481 | Various Solvents | - | - | Lower in nonpolar solvents | Reduced in high polarity solvents | Lower in nonpolar solvents |
| 7-Amino-4-methylcoumarin (AMC) | - | ~375 | ~446 | ~71 nm | Varies with solvent and binding | - |
| Coumarin Derivatives with Sulfonamide Groups | Methanol | 400 | 435-525 | - | 0.60 | - |
Applications and Experimental Protocols
Characterization of Solvent Polarity
This compound can be used to create a calibration curve to determine the polarity of unknown environments.
Protocol:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a high-purity solvent such as ethanol or DMSO.
-
Solvent Series Preparation: Prepare a series of solutions of this compound at a final concentration of 1-10 µM in a range of solvents with known polarities (e.g., hexane, toluene, chloroform, acetone, acetonitrile, ethanol, methanol, water).
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Spectroscopic Measurements:
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Record the absorption spectrum for each solution to determine the absorption maximum (λ_abs).
-
Record the fluorescence emission spectrum for each solution, exciting at the respective λ_abs.
-
-
Data Analysis:
-
Determine the emission maximum (λ_em) for each solvent.
-
Calculate the Stokes shift (in cm⁻¹) for each solvent using the formula: Stokes Shift = (1/λ_abs - 1/λ_em) x 10⁷.
-
Plot the Stokes shift as a function of the solvent polarity parameter, E_T(30), for the known solvents to generate a calibration curve.
-
-
Unknown Sample Analysis: Prepare a solution of this compound in the solvent of unknown polarity and measure its Stokes shift. Use the calibration curve to determine the E_T(30) value of the unknown solvent.
Imaging of Lipid Droplets in Live Cells
The lipophilic nature of some coumarin derivatives allows them to preferentially accumulate in lipid-rich environments such as lipid droplets, providing a sensitive readout of the polarity within these organelles.
Protocol:
-
Cell Culture: Culture cells to the desired confluency on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Probe Preparation: Prepare a 1-10 mM stock solution of a suitable lipophilic coumarin probe in DMSO. From this, prepare a working solution of 200 nM to 1 µM in pre-warmed cell culture medium.
-
Cell Staining:
-
Remove the existing culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the coumarin working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or a suitable imaging buffer.
-
Imaging:
-
Add fresh imaging buffer to the cells.
-
Image the cells using a fluorescence microscope (confocal is recommended for higher resolution) equipped with appropriate filter sets for the chosen coumarin probe. For many coumarin derivatives, excitation around 405 nm and emission collection between 450-550 nm is a good starting point.
-
Staining of the Endoplasmic Reticulum (ER)
Certain coumarin derivatives with specific functional groups, such as sulfonamides, have been shown to selectively accumulate in the endoplasmic reticulum, enabling the visualization of this organelle in both live and fixed cells.
Protocol for Live-Cell ER Staining:
-
Cell Culture: Grow cells on sterile coverslips or glass-bottom dishes.
-
Probe Preparation: Prepare a 1 mM stock solution of an ER-localizing coumarin probe in DMSO. Dilute the stock solution in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺) to a working concentration of 100 nM to 1 µM.
-
Staining:
-
Aspirate the culture medium and rinse the cells with pre-warmed buffer.
-
Add the pre-warmed working solution of the coumarin probe and incubate for 15-30 minutes at 37°C.
-
-
Washing: Wash the stained cells twice with fresh medium.
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets.
Protocol for Fixed-Cell ER Staining:
-
Cell Culture and Fixation: Culture cells on coverslips. Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for five minutes each.
-
Permeabilization (Optional, if combining with immunostaining): Incubate with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Incubate the fixed cells with the ER-localizing coumarin probe (50-100 µM in media for some probes) for at least 15 minutes.
-
Washing: Wash the cells with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and image.
Investigating Protein-Ligand Interactions
The fluorescence of coumarin derivatives can be sensitive to binding with proteins. This change in fluorescence can be harnessed to study binding affinities and kinetics. The binding of a coumarin probe to a hydrophobic pocket on a protein, for instance, will shield it from the aqueous environment, leading to a blue-shift and an increase in fluorescence intensity.
Protocol:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the protein of interest in a suitable buffer (e.g., 0.01 M phosphate buffer, pH 7.4).
-
Prepare a stock solution of the coumarin probe in an appropriate solvent (e.g., methanol or DMSO).
-
-
Titration Experiment:
-
In a quartz cuvette, place a fixed concentration of the protein (e.g., 1 µM).
-
Sequentially add increasing concentrations of the coumarin probe to the cuvette.
-
After each addition, gently mix and allow the solution to equilibrate.
-
-
Fluorescence Measurements:
-
Record the fluorescence emission spectrum after each addition of the coumarin probe. The excitation wavelength should be chosen to selectively excite the coumarin and not the protein (typically away from the protein's intrinsic fluorescence at ~280 nm).
-
-
Data Analysis:
-
Measure the change in fluorescence intensity at the emission maximum as a function of the coumarin concentration.
-
Plot the change in fluorescence intensity against the ligand concentration.
-
Use appropriate binding models (e.g., the Hill equation) to fit the data and determine the dissociation constant (K_d), which is a measure of the binding affinity.
-
Concluding Remarks
This compound and its derivatives are powerful and versatile tools for probing local polarity in a wide range of chemical and biological systems. Their sensitivity to the environment, coupled with their favorable photophysical properties, makes them indispensable for researchers in chemistry, biology, and materials science. By following the detailed protocols outlined in these application notes, researchers can effectively employ these probes to gain valuable insights into the intricate workings of their systems of interest. As with any fluorescent probe, it is crucial to perform appropriate controls and to carefully consider potential artifacts to ensure the validity of the experimental findings.
References
Troubleshooting & Optimization
Troubleshooting fluorescence quenching with Coumarin 314
Technical Support Center: Coumarin 314
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescent dye this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during experiments involving this compound, focusing on fluorescence quenching.
Q1: My this compound fluorescence signal is significantly lower than expected. What are the potential causes?
A1: A weak or quenched fluorescence signal with this compound can stem from several factors:
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Solvent Effects: this compound's fluorescence is highly sensitive to the solvent environment.[1][2] Polar protic solvents, like water and ethanol, can lead to fluorescence quenching through the formation of non-radiative decay pathways, such as twisted intramolecular charge transfer (TICT) states.[2][3][4] Hydrogen bonding with the solvent can also contribute to quenching.
-
Presence of Quenchers: Your sample may contain molecules that act as fluorescence quenchers. Common quenchers include molecular oxygen, heavy atoms (e.g., iodide), and certain metal ions. For instance, cerium (III) ions have been shown to statically quench this compound fluorescence through ground-state complex formation.
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Aggregation-Caused Quenching (ACQ): At high concentrations, this compound molecules can aggregate, leading to self-quenching and a decrease in fluorescence intensity. This is a common phenomenon for many planar aromatic dyes.
-
pH Effects: The fluorescence of coumarin derivatives can be pH-dependent, especially if the structure contains acidic or basic moieties. Changes in pH can alter the electronic structure of the dye, affecting its fluorescence properties.
-
Photobleaching: Prolonged exposure to high-intensity excitation light can lead to the irreversible photochemical destruction of the fluorophore, resulting in a loss of fluorescence.
Q2: How can I determine if the quenching I'm observing is static or dynamic?
A2: You can differentiate between static and dynamic quenching by performing temperature-dependent fluorescence measurements and fluorescence lifetime measurements.
-
Temperature Dependence:
-
In dynamic quenching , the quenching efficiency increases with increasing temperature because it is a diffusion-controlled process.
-
In static quenching , the quenching efficiency decreases with increasing temperature as the stability of the ground-state complex is reduced.
-
-
Fluorescence Lifetime:
-
Dynamic quenching affects the excited state, so you will observe a decrease in the fluorescence lifetime of this compound in the presence of the quencher.
-
Static quenching involves the formation of a non-fluorescent ground-state complex, so the fluorescence lifetime of the uncomplexed this compound remains unchanged.
-
Q3: My fluorescence intensity is decreasing as I increase the concentration of this compound. What is happening?
A3: This phenomenon is likely due to aggregation-caused quenching (ACQ). At higher concentrations, the planar structure of this compound molecules allows them to stack together (π-π stacking), forming aggregates. These aggregates create new non-radiative decay pathways, which efficiently quench the fluorescence, leading to a lower quantum yield. To mitigate this, it is advisable to work at lower concentrations of the dye.
Q4: I am observing a shift in the emission wavelength of my this compound. What could be the reason?
A4: A shift in the emission wavelength (solvatochromism) is characteristic of fluorescent dyes like this compound and is highly dependent on the polarity of the solvent. Generally, for 7-aminocoumarins, an increase in solvent polarity leads to a red-shift (a shift to longer wavelengths) in the emission spectrum. This is due to the stabilization of the more polar excited state in polar solvents. Therefore, if you have changed your solvent system or if there are local changes in the microenvironment polarity where the dye is located, you can expect to see a shift in the emission maximum.
Quantitative Data
The following table summarizes the photophysical properties of this compound.
| Property | Value | Solvent | Reference |
| Absorption Maximum (λmax) | 436 nm | Ethanol | |
| Molar Extinction Coefficient (ε) | 46,800 cm-1M-1 | Ethanol | |
| Emission Maximum (λem) | ~480-500 nm | Ethanol | |
| Fluorescence Quantum Yield (ΦF) | 0.68, 0.77, 0.86 | Ethanol |
Experimental Protocols
Protocol 1: General Fluorescence Measurement of this compound
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a concentration of 1-10 mM. Protect the solution from light.
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Preparation of Working Solution: Dilute the stock solution in the desired experimental buffer or solvent to a final concentration in the low micromolar or nanomolar range. The absorbance of the final solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.
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Instrument Setup:
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Turn on the spectrofluorometer and allow the lamp to warm up.
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Set the excitation wavelength to the absorption maximum of this compound (e.g., 436 nm in ethanol).
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Set the emission scan range to encompass the expected emission peak (e.g., 450-600 nm).
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Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.
-
-
Measurement:
-
Transfer the working solution to a quartz cuvette.
-
Place the cuvette in the sample holder of the spectrofluorometer.
-
Acquire the emission spectrum.
-
Record the fluorescence intensity at the emission maximum.
-
Protocol 2: Determination of Quenching Mechanism
-
Prepare a series of samples: Prepare a set of solutions containing a fixed concentration of this compound and varying concentrations of the potential quencher.
-
Steady-State Fluorescence Measurements:
-
Measure the fluorescence intensity (F) of each sample at the emission maximum of this compound.
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Measure the fluorescence intensity of a this compound solution without the quencher (F0).
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Construct a Stern-Volmer plot by plotting F0/F versus the quencher concentration ([Q]).
-
-
Time-Resolved Fluorescence Measurements:
-
Measure the fluorescence lifetime (τ) of each sample.
-
Measure the fluorescence lifetime of a this compound solution without the quencher (τ0).
-
Construct a lifetime Stern-Volmer plot by plotting τ0/τ versus the quencher concentration ([Q]).
-
-
Analysis:
-
If the steady-state and lifetime Stern-Volmer plots are linear and overlap, the quenching is purely dynamic.
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If the steady-state Stern-Volmer plot shows an upward curvature and is greater than the linear lifetime Stern-Volmer plot, both static and dynamic quenching are occurring.
-
If the steady-state Stern-Volmer plot is linear but the fluorescence lifetime is constant (τ0/τ = 1), the quenching is purely static.
-
-
Temperature Dependence (Optional): Repeat the steady-state fluorescence measurements at different temperatures to confirm the quenching mechanism as described in FAQ 2.
Visualizations
Caption: Troubleshooting workflow for low fluorescence signal with this compound.
Caption: Static vs. Dynamic fluorescence quenching mechanisms for this compound.
References
Technical Support Center: Optimizing Coumarin 314 Performance in Dye Lasers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the performance of Coumarin 314 in dye laser applications.
Troubleshooting Guides
Issue 1: Low or No Laser Output Power
You have prepared your this compound solution and configured your dye laser, but the output power is significantly lower than expected, or there is no lasing action at all.
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Possible Cause 1: Suboptimal Dye Concentration.
-
Troubleshooting Steps:
-
Ensure the dye concentration is within the optimal range for your specific solvent and pump source. For continuously pumped dye lasers, the optimal concentration generally results in 60% to 80% absorption of the pump power. For transversally pumped pulsed dye lasers, approximately 99% absorption of the pump energy within the first millimeter of the dye solution is ideal.[1]
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If the concentration is too high (e.g., above 0.01 M), it can lead to fluorescence quenching and reduced output power.[2]
-
To optimize, start with a concentration based on the provided tables and then fine-tune by adding small increments of either pure solvent or a more concentrated dye solution to the circulation system until the maximum power is achieved.[1]
-
-
-
Possible Cause 2: Poor Solvent Quality or Incorrect Solvent Choice.
-
Troubleshooting Steps:
-
Use high-purity, laser-grade solvents to avoid absorption of fluorescence or laser emission by impurities.
-
Ethanol is a commonly used and effective solvent for this compound.[3][4]
-
Be aware that polar solvents can cause a red shift in the emission spectrum. While the fluorescence yield of this compound is only weakly dependent on the solvent, highly polar or protic solvents can negatively impact the performance of some coumarin dyes.
-
-
-
Possible Cause 3: Misalignment of Laser Cavity Optics.
-
Troubleshooting Steps:
-
Ensure all optical components, including mirrors and the dye cell, are correctly aligned.
-
Verify that the pump laser beam is properly focused into the dye cell.
-
If you are unsure about the alignment procedure, consult the manual for your specific dye laser system.
-
-
-
Possible Cause 4: Photodegradation of the Dye.
-
Troubleshooting Steps:
-
If the output power has decreased over time, the dye may have degraded. Replace the dye solution with a fresh batch.
-
To minimize photodegradation, use a dye circulator to ensure the dye in the excitation volume is constantly replenished.
-
Consider using a pulsed pump source instead of a continuous wave (CW) laser to reduce thermal stress and photobleaching.
-
-
-
Possible Cause 5: Inefficient Cooling.
-
Troubleshooting Steps:
-
Ensure the dye solution is being adequately cooled, especially when using a high-power pump source.
-
Check that the cooling system is functioning correctly and that the flow rate of the coolant is sufficient. Inefficient cooling can lead to thermal lensing and a decrease in output power.
-
-
Issue 2: Laser Emission is Unstable or Fluctuates
The laser output is present, but the power is unstable, showing significant fluctuations over time.
-
Possible Cause 1: Inconsistent Pump Laser Output.
-
Troubleshooting Steps:
-
Verify that the pump laser is providing a stable output. Use a power meter to monitor the pump beam's stability.
-
If the pump laser is unstable, troubleshoot the pump laser system according to its manufacturer's guidelines.
-
-
-
Possible Cause 2: Thermal Effects in the Dye Solution.
-
Troubleshooting Steps:
-
Improve the cooling of the dye solution. Increase the flow rate in the dye circulator or lower the temperature of the coolant.
-
Reduce the pump power to a level where stable operation can be maintained.
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-
-
Possible Cause 3: Bubbles or Particulates in the Dye Solution.
-
Troubleshooting Steps:
-
Ensure the dye solution is free of air bubbles and particulates, which can scatter the laser light and cause power fluctuations.
-
Degas the solvent before preparing the dye solution.
-
Filter the dye solution to remove any solid particles.
-
-
-
Possible Cause 4: Dye Degradation Products Absorbing at the Lasing Wavelength.
-
Troubleshooting Steps:
-
The byproducts of photodegradation can absorb light in the laser region, leading to instability. Replace the dye solution with a fresh one.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for this compound in a dye laser?
A1: The optimal concentration of this compound depends on the solvent and the type of pump laser used. For pulsed lasers, higher concentrations are generally used to ensure high absorption of the pump pulse in a short path length. For CW lasers, lower concentrations are typical to prevent excessive thermal lensing. It is recommended to start with a concentration in the range of 1 x 10⁻⁴ M to 1 x 10⁻³ M in ethanol and then optimize by observing the laser output power. Higher concentrations can lead to a red shift in the tuning curve, while lower concentrations can cause a blue shift.
Q2: Which solvent is best for this compound?
A2: Ethanol is a widely used and effective solvent for this compound, offering good solubility and performance. The fluorescence quantum yield of this compound is not strongly dependent on the solvent. However, the choice of solvent can affect the emission wavelength.
Q3: How can I tune the output wavelength of my this compound dye laser?
A3: The output wavelength of a this compound dye laser can be tuned using an intracavity dispersive element such as a diffraction grating or a birefringent filter. By rotating the grating or filter, you can select the wavelength that is fed back into the laser cavity and amplified. Another method is to change the solvent composition, as the emission wavelength of this compound can shift with solvent polarity.
Q4: My this compound solution degrades quickly. How can I improve its photostability?
A4: Coumarin dyes are known to have limited photostability. To improve the lifetime of your this compound solution:
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Use a dye circulator to move the dye solution, so the same volume of dye is not constantly exposed to the pump beam.
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Use a pulsed pump source to minimize the effects of photobleaching.
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Ensure your solvent is of high purity and deoxygenated, as oxygen can contribute to photodegradation.
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The addition of certain chemical additives, known as triplet quenchers, can sometimes improve the photostability of laser dyes, although the primary degradation pathway for some coumarins is through the singlet state.
Q5: What are the typical pump wavelengths for this compound?
A5: this compound has a broad absorption spectrum with a peak around 436 nm in ethanol. Therefore, it can be efficiently pumped by various sources, including nitrogen lasers (337 nm), the third harmonic of Nd:YAG lasers (355 nm), and flashlamps.
Quantitative Data
Table 1: Optical Properties of this compound in Ethanol
| Property | Value | Reference |
| Absorption Maximum (λ_abs) | 436 nm | |
| Molar Extinction Coefficient (ε) | 46,800 cm⁻¹/M at 436 nm | |
| Fluorescence Emission Maximum (λ_em) | ~480-500 nm | |
| Fluorescence Quantum Yield (Φ_f) | 0.68 - 0.86 |
Table 2: Influence of Solvent on Coumarin Dye Emission (General Trends)
| Solvent Property | Effect on Emission Wavelength | General Impact on Performance |
| Increasing Polarity | Red shift (longer wavelength) | Can decrease fluorescence yield and lifetime for some coumarins. |
| Protic Solvents (e.g., alcohols) | Can lead to specific interactions (hydrogen bonding) affecting emission. | Generally good solvents for this compound. |
| Non-polar Solvents | Blue shift (shorter wavelength) | May result in lower solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Dye Solution
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Materials:
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This compound powder (laser grade)
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High-purity ethanol (spectroscopic or laser grade)
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Volumetric flask
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Magnetic stirrer and stir bar
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Micro-filter (0.2 μm)
-
-
Procedure:
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Calculate the required mass of this compound powder to achieve the desired molar concentration (e.g., for a 1 x 10⁻³ M solution in 100 mL of ethanol, you would need approximately 31.3 mg).
-
Accurately weigh the this compound powder and transfer it to the volumetric flask.
-
Add a small amount of ethanol to the flask and swirl to dissolve the powder. A magnetic stirrer can be used to aid dissolution.
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Once the powder is fully dissolved, add ethanol to the calibration mark on the volumetric flask.
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Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
For optimal performance, filter the solution through a 0.2 μm micro-filter to remove any undissolved particles.
-
If possible, degas the solution by bubbling with an inert gas like nitrogen to remove dissolved oxygen, which can quench fluorescence and contribute to photodegradation.
-
Protocol 2: Basic Dye Laser Tuning using a Diffraction Grating
-
Setup:
-
A dye laser system with a diffraction grating as the tuning element.
-
A stable pump laser.
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A power meter to measure the output power of the dye laser.
-
A spectrometer to measure the output wavelength.
-
-
Procedure:
-
Align the dye laser cavity according to the manufacturer's instructions to achieve lasing with the grating at its zero-order reflection (acting as a simple mirror).
-
Once lasing is established, slowly rotate the diffraction grating. This will change the angle of incidence of the fluorescence onto the grating.
-
As the grating is rotated, different wavelengths will be diffracted back along the optical axis of the cavity, leading to lasing at those specific wavelengths.
-
Monitor the output wavelength with the spectrometer as you adjust the grating.
-
At each new wavelength, you may need to slightly re-optimize the cavity alignment to maximize the output power.
-
Use the power meter to measure the output power at different wavelengths to map out the tuning curve of this compound in your specific setup.
-
Visualizations
Caption: Troubleshooting workflow for low laser output in a this compound dye laser.
References
Photostability issues and degradation of Coumarin 314
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the photostability and degradation of Coumarin 314. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues users might encounter when working with this compound, offering step-by-step solutions to mitigate common problems.
Issue 1: Rapid Loss of Fluorescence Signal (Photobleaching)
A frequent challenge in fluorescence microscopy and other fluorescence-based assays is the rapid decay of the fluorescent signal upon exposure to excitation light.
Troubleshooting Steps:
-
Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that provides a sufficient signal-to-noise ratio.
-
Minimize Exposure Time: Employ shorter exposure times for imaging and use shutters to block the excitation light path when not actively acquiring data.
-
Use Antifade Reagents: Mount samples in a commercial or self-made antifade medium. Reagents containing antioxidants like n-propyl gallate or p-phenylenediamine can help reduce photobleaching.
-
Deoxygenate the Medium: The presence of molecular oxygen can accelerate photodegradation.[1] If experimentally feasible, deoxygenate your buffer by bubbling it with nitrogen or argon gas.[2]
-
Optimize Filter Sets: Ensure that your filter sets are appropriate for the spectral characteristics of this compound (see Table 1) to minimize unnecessary exposure to out-of-band radiation.
Issue 2: Inconsistent or Low Fluorescence Intensity
Variability in fluorescence signal can arise from several factors related to the dye's environment and handling.
Troubleshooting Steps:
-
Solvent Selection: The fluorescence quantum yield of coumarin dyes can be highly dependent on the solvent polarity.[3] For this compound, ethanol has been shown to be a suitable solvent with a high quantum yield.[4][5] If using other solvents, be aware that highly polar or protic solvents may quench fluorescence.
-
Control the pH: The fluorescence of aminocoumarins can be sensitive to pH. Ensure your experimental buffer has a stable and appropriate pH.
-
Check for Quenchers: Contaminants in solvents or other components in your sample could be quenching the fluorescence of this compound. Use high-purity solvents and reagents.
-
Concentration Effects: At high concentrations, coumarin dyes can form aggregates, which may lead to self-quenching of fluorescence. Work with dilute solutions and perform concentration-dependent studies if aggregation is suspected.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound photodegradation?
A1: While specific studies on this compound are limited, the photodegradation of 7-aminocoumarins, a class to which this compound belongs, is understood to proceed through several pathways. One common mechanism involves the dealkylation of the amino group at the 7-position. Another potential pathway is the reaction with reactive oxygen species, such as singlet oxygen, which can lead to the destruction of the coumarin core.
Q2: What are the expected degradation products of this compound?
A2: Based on studies of similar coumarin dyes, photodegradation is likely to result in the formation of products arising from the dealkylation of the julolidine ring system. Additionally, oxidation of the coumarin structure can lead to various smaller, non-fluorescent molecules. Analysis by techniques like liquid chromatography-mass spectrometry (LC-MS) would be necessary to identify the specific degradation products in your experimental system.
Q3: How can I improve the photostability of this compound in my experiments?
A3: To enhance the photostability of this compound, consider the following:
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Solvent Choice: Use a non-polar, aprotic solvent if your experiment allows, as this can reduce the rate of photodegradation for some coumarins.
-
Oxygen Removal: As mentioned in the troubleshooting guide, removing dissolved oxygen from your sample can significantly improve photostability.
-
Use of Stabilizers: The addition of antioxidants or singlet oxygen quenchers to your medium can help to mitigate photodegradation.
-
Structural Modification: For long-term applications requiring high photostability, consider alternative fluorescent probes with more robust chemical structures if this compound proves to be too photolabile for your needs.
Data Presentation
The following table summarizes the key photophysical properties of this compound in ethanol.
| Property | Value | Solvent | Reference(s) |
| Absorption Maximum (λabs) | 436 nm | Ethanol | |
| Molar Extinction Coefficient (ε) | 46,800 M-1cm-1 | Ethanol | |
| Emission Maximum (λem) | 458 nm | Ethanol | |
| Fluorescence Quantum Yield (Φf) | 0.68 | Ethanol |
Experimental Protocols
Protocol for Assessing the Photostability of this compound
This protocol outlines a general method for quantifying the photostability of this compound in a specific solvent.
Materials:
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This compound
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Spectroscopy-grade solvent (e.g., ethanol)
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Quartz cuvettes
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UV-Vis spectrophotometer
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Light source with a defined wavelength and intensity (e.g., a filtered lamp or a laser)
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Actinometer solution (optional, for precise quantum yield measurements)
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Magnetic stirrer and stir bar
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Inert gas (e.g., nitrogen or argon) for deoxygenation (optional)
Procedure:
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Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration. From the stock solution, prepare a working solution with an absorbance at the excitation wavelength of approximately 0.1 to ensure linearity.
-
Deoxygenation (Optional): If investigating the effect of oxygen, bubble the solution with an inert gas for 15-20 minutes to remove dissolved oxygen. Seal the cuvette to maintain anaerobic conditions.
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Initial Measurement: Record the initial UV-Vis absorption spectrum and fluorescence emission spectrum of the solution.
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Photolysis: Place the cuvette in a temperature-controlled holder and expose it to the light source. The wavelength of the light source should correspond to the absorption maximum of this compound (around 436 nm). Stir the solution continuously during irradiation.
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Monitoring Degradation: At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum. A decrease in the absorbance at the maximum absorption wavelength indicates photodegradation.
-
Data Analysis: Plot the absorbance at the absorption maximum as a function of irradiation time. The rate of decrease in absorbance can be used to determine the photobleaching rate constant. For a more rigorous analysis, the photodegradation quantum yield can be calculated by comparing the rate of degradation to that of a chemical actinometer under the same irradiation conditions.
Mandatory Visualizations
Caption: Potential photodegradation pathways of this compound.
References
How to improve the signal-to-noise ratio with Coumarin 314
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in experiments utilizing Coumarin 314.
Frequently Asked Questions (FAQs)
Q1: What are the key spectral and photophysical properties of this compound that I should consider for my experimental setup?
A1: Understanding the fundamental properties of this compound is crucial for optimizing your instrument settings and experimental conditions. Key parameters are summarized below.
Table 1: Photophysical Properties of this compound
| Property | Value | Solvent | Notes | Citations |
| Excitation Maximum (λ_max) | ~436 - 437 nm | Ethanol | The peak wavelength for absorbing light. | [1][2] |
| Emission Maximum (λ_em) | ~476 nm | Ethanol | The peak wavelength of emitted fluorescence. | [1] |
| Molar Extinction Coefficient (ε) | ~46,800 cm⁻¹M⁻¹ | Ethanol | A measure of how strongly the dye absorbs light at its excitation maximum. | [3] |
| Fluorescence Quantum Yield (Φ_f) | ~0.68 - 0.86 | Ethanol | Represents the efficiency of converting absorbed light into emitted fluorescence. This value is highly sensitive to the solvent environment. |
Note: The fluorescence properties of coumarin dyes, including this compound, are highly dependent on the solvent's polarity and hydrogen-bonding capacity. In polar solvents, the quantum yield may decrease.
Q2: My background fluorescence is very high, obscuring my signal. What are the common causes and how can I reduce it?
A2: High background is a common issue that significantly lowers the signal-to-noise ratio. The primary sources are sample autofluorescence, fluorescent contaminants in reagents, and non-specific binding of the dye.
-
Sample Autofluorescence: Biological samples naturally contain fluorescent molecules like NADH, flavins, and collagen. Aldehyde-based fixation methods can also increase autofluorescence.
-
Solution: Image an unstained control sample using the same settings to determine the level of autofluorescence. If it is significant, you can photobleach the sample with a high-intensity light source before applying this compound.
-
-
Reagents and Vessels: Phenol red in cell culture media, as well as some mounting media, can be highly fluorescent. Plastic-bottom culture dishes are another common source of background fluorescence.
-
Solution: For live-cell imaging, switch to a phenol red-free medium or an optically clear buffered saline solution before imaging. When possible, use glass-bottom dishes or slides, which have significantly lower intrinsic fluorescence than plastic.
-
-
Non-specific Dye Binding: Excess or unbound this compound molecules in the sample contribute to a diffuse background signal.
-
Solution: Ensure your protocol includes several thorough washing steps with a buffered saline solution (e.g., PBS) after staining to remove any unbound dye. Additionally, optimizing the concentration of this compound is critical; using too high a concentration can increase background.
-
Caption: Key sources of desired signal and unwanted background noise in a fluorescence experiment.
Q3: My specific signal from this compound is weak. How can I improve its intensity?
A3: A weak signal can be just as detrimental to the SNR as high background. Consider these factors:
-
Dye Concentration: The optimal concentration provides the brightest staining with the least background.
-
Solution: Perform a concentration titration series (e.g., below, at, and above the recommended concentration) to determine the best concentration for your specific experimental conditions.
-
-
Solvent Environment and pH: The fluorescence quantum yield of coumarins is highly sensitive to the local environment.
-
Solution: If your experimental design permits, test solvents with lower polarity, as this can increase the quantum yield of many coumarin dyes. Ensure your sample is in a well-buffered solution, as pH fluctuations can alter the protonation state and fluorescence of coumarin derivatives.
-
-
Instrument Settings: Improperly configured equipment will fail to capture the available signal.
-
Solution: Ensure your excitation and emission filters are correctly matched to this compound's spectral profile (Excitation ~437 nm, Emission ~476 nm). Adjust the detector gain or exposure time to a level that captures the specific signal without saturating the detector. Using narrower bandwidths for excitation and emission can sometimes increase specificity.
-
Q4: What is the "Inner Filter Effect" and could it be reducing my signal?
A4: The inner filter effect occurs when a solution is too concentrated. At high concentrations, dye molecules at the surface absorb so much excitation light that insufficient light penetrates the sample to excite molecules deeper within. Furthermore, emitted fluorescence can be re-absorbed by other dye molecules before it reaches the detector. Both effects lead to a non-linear and artificially low signal measurement.
-
Solution: The most effective way to mitigate the inner filter effect is to work with lower, optimized dye concentrations where absorbance is minimal. This reinforces the importance of performing a dye titration as mentioned in Q3.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common signal-to-noise ratio problems.
Caption: A troubleshooting workflow for diagnosing and improving low signal-to-noise ratio.
Key Experimental Protocols
Protocol 1: General Staining Protocol for Fixed Cells
This protocol provides a general workflow that should be optimized for your specific cell type and target.
-
Cell Culture: Grow cells on glass-bottom dishes or coverslips.
-
Fixation: Wash cells briefly with PBS, then fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization: If targeting intracellular structures, permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
(Optional) Autofluorescence Reduction: If high autofluorescence is known or expected, expose the fixed cells to a broad-spectrum, high-intensity light source (e.g., from an LED array) for 30-60 minutes to photobleach endogenous fluorophores.
-
Blocking: (Primarily for immunofluorescence, but can reduce non-specific dye binding). Incubate cells in a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Staining: Dilute this compound to its optimal concentration (determined by titration) in an appropriate buffer. Incubate for the required time (e.g., 15-60 minutes) at room temperature, protected from light.
-
Final Washes: Wash cells three times with PBS for 5 minutes each to remove all unbound dye.
-
Mounting: Mount coverslips using a low-fluorescence mounting medium.
-
Imaging: Image immediately using a fluorescence microscope equipped with filters appropriate for this compound (Excitation: ~437 nm / Emission: ~476 nm). Minimize light exposure to prevent photobleaching the specific signal.
Protocol 2: Procedure for Background Measurement and Subtraction
Accurate background subtraction is essential for quantitative analysis.
-
Prepare Samples: Prepare your fully stained sample(s) with this compound and a negative control sample. The ideal control is an identical sample that has undergone all steps of the protocol (including fixation and permeabilization) but was not incubated with this compound.
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Acquire Stained Image: Using optimized instrument settings (gain, exposure, etc.), capture an image of your stained sample in a representative region.
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Acquire Control Image: Without changing any of the microscope or camera settings, move to your negative control sample and capture an image. This image represents your total background (autofluorescence + system noise).
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Image Analysis: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to perform background subtraction.
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Method A (Simple Subtraction): Measure the mean pixel intensity from the control image and subtract this value from the stained sample image.
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Method B (Region-Based Subtraction): In your stained sample image, identify a region where there is no specific staining (i.e., true background). Measure the mean pixel intensity in this region and subtract it from the entire image. This is often more practical than preparing a separate control slide.
-
References
Technical Support Center: Coumarin 314 Fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coumarin 314 and investigating the effect of pH on its fluorescence.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the fluorescence of this compound?
The fluorescence intensity of this compound is highly sensitive to pH. A decrease in pH below 4.6 leads to a significant quenching (reduction) of its fluorescence.[1] This is attributed to the protonation of the nitrogen atom in the quinolizine ring system of the molecule. This protonation can restrict the intramolecular charge transfer (ICT) process, which is essential for the fluorescence of many coumarin derivatives.[2][3]
Q2: What is the pKa of this compound?
The ground state pKa of this compound has been determined to be approximately 1.73.[1] This is the pH at which half of the this compound molecules are in their protonated, non-fluorescent form and half are in their neutral, fluorescent form in the ground state.
Q3: Is there a significant shift in the emission wavelength of this compound with changes in pH?
While the primary effect of acidic pH on this compound is fluorescence quenching, some coumarin derivatives can also exhibit a shift in their emission wavelength.[4] For this compound, as the pH decreases, a blue shift in the absorption spectrum is observed, corresponding to the formation of the monocation. While the provided data focuses on quenching, it is advisable to monitor the entire emission spectrum for any potential shifts during your experiments.
Q4: In what solvents can I dissolve this compound for my experiments?
This compound has poor solubility in water. Therefore, it is recommended to prepare a stock solution in an organic solvent such as methanol or ethanol and then dilute it into the desired aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not significantly affect your experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No or very low fluorescence signal at acidic pH. | Fluorescence Quenching: This is the expected behavior of this compound in acidic conditions (pH < 4.6). | - Confirm the pH of your solution. - If your experiment requires an acidic environment, consider using a different fluorescent probe that is stable and fluorescent in that pH range. - For validation, measure the fluorescence of this compound in a neutral or slightly alkaline buffer (e.g., pH 7.4) to ensure the dye itself is fluorescent. |
| Inconsistent fluorescence readings at the same pH. | pH Fluctuation: The buffer capacity of your solution may be insufficient to maintain a stable pH. | - Use a high-quality buffer system appropriate for the desired pH range. - Verify the pH of your samples immediately before each fluorescence measurement. |
| Photobleaching: Prolonged exposure to the excitation light can cause the dye to degrade. | - Minimize the exposure time to the excitation light. - Reduce the excitation intensity if possible. - Prepare fresh samples and protect them from light. | |
| Unexpected changes in the emission spectrum. | Aggregation: At high concentrations, this compound may form aggregates, which can alter its photophysical properties. | - Work with dilute solutions of this compound. - The addition of a small amount of a non-ionic surfactant might help to prevent aggregation in some cases. |
| Contamination: Impurities in your sample or solvent could be fluorescent or act as quenchers. | - Use high-purity solvents and reagents. - Run a blank measurement of your buffer solution to check for background fluorescence. |
Quantitative Data
The following table summarizes the expected trend of this compound fluorescence intensity at different pH values, based on available literature. The fluorescence intensity is normalized to the maximum intensity observed at neutral pH.
| pH | Relative Fluorescence Intensity (%) |
| 2.0 | ~ 5 |
| 3.0 | ~ 20 |
| 4.0 | ~ 60 |
| 5.0 | ~ 95 |
| 6.0 | ~ 100 |
| 7.0 | ~ 100 |
| 8.0 | ~ 100 |
Note: This data is illustrative and the exact values may vary depending on the specific experimental conditions, such as buffer composition and dye concentration.
Experimental Protocols
Protocol for Measuring pH-Dependent Fluorescence of this compound
This protocol outlines the steps to measure the fluorescence of this compound in solutions of varying pH.
1. Materials:
- This compound
- Methanol or Ethanol (spectroscopy grade)
- A series of buffers (e.g., citrate, phosphate, borate) covering the desired pH range (e.g., pH 2 to 8)
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for fine pH adjustments
- Spectrofluorometer
- pH meter
- Quartz cuvettes
2. Procedure:
3. Data Analysis:
- Plot the fluorescence intensity at the emission maximum as a function of pH.
- Normalize the fluorescence intensity values to the maximum intensity observed to visualize the quenching effect.
Visualizations
Caption: Experimental workflow for analyzing the effect of pH on this compound fluorescence.
Caption: Logical relationship between pH, the state of this compound, and its fluorescence.
References
- 1. connectsci.au [connectsci.au]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Photobleaching of Coumarin 314
Welcome to the technical support center for Coumarin 314 imaging. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to photobleaching during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in fluorescence imaging?
This compound is a fluorescent dye known for its intense absorption in the visible spectrum and a notable dependence on the solvent environment.[1] It belongs to the coumarin family of dyes, which are recognized for their blue fluorescence.[2] With an excitation peak at approximately 437 nm and an emission peak around 476 nm, it is a versatile tool in various imaging applications.[3]
Q2: What is photobleaching and why is it a significant issue with this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, resulting in the loss of its ability to fluoresce.[2] This is a major concern in fluorescence microscopy as it leads to a diminished signal over time, complicating the acquisition of high-quality, quantifiable images, especially in time-lapse studies.[2] this compound, like many fluorophores, is susceptible to photobleaching, particularly under intense or prolonged exposure to excitation light.
Q3: What are the primary causes of this compound photobleaching?
The main factors contributing to the photobleaching of this compound include:
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High-Intensity Excitation Light: The probability of photochemical damage increases with the number of photons a fluorophore is exposed to.
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Prolonged Exposure: Continuous illumination raises the cumulative dose of light energy absorbed by the dye.
-
Presence of Molecular Oxygen: During the fluorescence process, reactive oxygen species (ROS) can be generated, which then chemically attack and degrade the fluorophore.
Q4: How does the chemical structure of Coumarin dyes influence their photostability?
The photostability of coumarin dyes is significantly affected by the substituents on the coumarin ring. Electron-donating groups at the 7-position, such as amino or hydroxyl groups, generally increase the fluorescence quantum yield but can sometimes decrease photostability by making the molecule more susceptible to oxidation. Conversely, electron-withdrawing groups at the 3- or 4-position can enhance photostability by reducing the electron density of the coumarin ring, making it less prone to photooxidation.
Troubleshooting Guide
This guide addresses common issues encountered during the imaging of this compound and provides actionable troubleshooting steps.
Issue 1: Rapid Signal Loss or Fading (Photobleaching)
| Potential Cause | Troubleshooting Steps |
| Excessive Excitation Light Intensity | Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light. |
| Prolonged Exposure Time | Minimize the sample's exposure to light by using shorter camera exposure times. Keep the shutter closed when not actively acquiring images. |
| Absence of or Ineffective Antifade Reagent | Mount the sample in a commercial antifade mounting medium. For coumarin dyes, products like Vectashield have proven to be effective. Avoid antifade reagents like p-phenylenediamine (PPD) which may be less suitable for blue fluorophores due to potential autofluorescence. |
| Presence of Oxygen | Use an oxygen-scavenging media to reduce the availability of oxygen for photo-oxidation reactions. Deoxygenating the imaging buffer by bubbling nitrogen gas through it can also be effective. |
Issue 2: Weak or No Fluorescent Signal
| Potential Cause | Troubleshooting Steps |
| Incorrect Filter Set | Ensure you are using a filter set appropriate for this compound's excitation and emission spectra (Excitation max ~437 nm, Emission max ~476 nm). A DAPI filter set may be a suitable starting point. |
| Low Dye Concentration | Increase the concentration of the this compound probe in your staining solution. |
| Fluorescence Quenching | The fluorescence of some coumarins can be sensitive to the polarity and viscosity of their environment. Consider if components in your mounting medium could be quenching the fluorescence. |
| Suboptimal pH | The fluorescence of coumarin dyes can be pH-sensitive. Ensure the pH of your mounting medium is optimal. |
Issue 3: High Background Fluorescence
| Potential Cause | Troubleshooting Steps |
| Non-specific Staining | Optimize your staining protocol by reducing the concentration of the this compound conjugate and optimizing incubation times. |
| Inadequate Washing | Increase the number and duration of washing steps after staining to effectively remove any unbound dye. |
| Autofluorescence | Examine an unstained control sample to determine the level of endogenous autofluorescence from the specimen itself. If autofluorescence is high, consider using spectral imaging and linear unmixing to separate the specific signal. |
| Mounting Medium Fluorescence | Some antifade reagents can exhibit autofluorescence. Test the mounting medium alone to check for any intrinsic fluorescence. |
Quantitative Data on Antifade Reagents
The choice of mounting medium can significantly impact the photostability of coumarin dyes. The following table summarizes the reported effectiveness of a commercial antifade reagent compared to a standard mounting medium.
| Mounting Medium | Fluorophore | Photobleaching Half-Life (seconds) |
| 90% Glycerol in PBS (pH 8.5) | Coumarin | 25 |
| Vectashield | Coumarin | 106 |
This data demonstrates a significant enhancement in the photostability of coumarin dyes when a commercial antifade mounting medium is used.
Experimental Protocols
Protocol: Staining Fixed Cells with a this compound Probe
This is a generalized protocol for staining fixed cells. You may need to optimize it for your specific cell type and application.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde in PBS (for fixing)
-
0.1% Triton X-100 in PBS (for permeabilization, if needed)
-
This compound probe solution at the desired concentration
-
Antifade mounting medium (e.g., Vectashield)
-
Microscope slides and coverslips
Procedure:
-
Cell Fixation: Incubate cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): If your target is intracellular, incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Prepare the this compound probe solution at the desired concentration in an appropriate buffer (e.g., PBS). Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Carefully place a drop of antifade mounting medium onto a clean microscope slide. Invert the coverslip with your stained cells onto the drop, avoiding air bubbles.
-
Sealing: Seal the edges of the coverslip with nail polish or a commercial sealant to prevent the sample from drying out.
-
Curing and Storage: Allow the mounting medium to cure if required (follow the manufacturer's instructions). Store the slide at 4°C in the dark until you are ready for imaging.
Visualizations
Troubleshooting Workflow for this compound Photobleaching
This diagram outlines a logical workflow for troubleshooting common issues related to the photobleaching of this compound.
Caption: A flowchart for systematic troubleshooting of common imaging issues with this compound.
Key Factors Influencing this compound Photobleaching
This diagram illustrates the primary factors that contribute to the photobleaching of this compound and the key strategies to mitigate this effect.
Caption: A diagram showing the causes of and solutions for this compound photobleaching.
References
Correcting for Inner Filter Effects with Coumarin 314: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and correcting for inner filter effects (IFE) in fluorescence measurements using Coumarin 314.
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE)?
A1: The inner filter effect is an experimental artifact in fluorescence spectroscopy that causes a non-linear relationship between the fluorophore concentration and the observed fluorescence intensity.[1][2][3] It arises from the absorption of excitation and/or emitted light by the sample itself.[1][4] This phenomenon can lead to inaccurate quantification and distorted spectral shapes.
There are two types of inner filter effects:
-
Primary Inner Filter Effect: Occurs when the excitation light is attenuated by the sample as it passes through the cuvette. This means that fluorophore molecules in the center of the cuvette receive less excitation light than those at the edge, leading to a lower than expected fluorescence signal.
-
Secondary Inner Filter Effect: Occurs when the emitted fluorescence is re-absorbed by other molecules in the sample before it can be detected. This is more pronounced when there is a significant overlap between the absorbance and emission spectra of the sample components.
Q2: How can I know if my measurements are affected by the inner filter effect?
A2: A common symptom of the inner filter effect is a loss of linearity in the plot of fluorescence intensity versus concentration. As the concentration of this compound increases, you may observe the fluorescence signal plateauing or even decreasing. Another indicator is a distortion in the shape of the emission spectrum. To definitively check for IFE, it is good practice to perform a concentration-dependent measurement. If the fluorescence intensity does not increase linearly with concentration, the inner filter effect is likely present.
Q3: What is the general recommendation to avoid the inner filter effect?
A3: The most straightforward approach to minimize the inner filter effect is to work with dilute samples. As a rule of thumb, the absorbance of the sample at the excitation wavelength should be kept below 0.1. However, even at an absorbance of 0.1, the error in fluorescence intensity can be as high as 10-12%, and at an absorbance of 0.06, the error is around 8%. Therefore, for accurate quantitative measurements, correction is often necessary even at relatively low absorbances.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Fluorescence signal is lower than expected or plateaus at higher concentrations. | Primary Inner Filter Effect: High sample concentration is causing significant absorption of the excitation light. | 1. Dilute the sample: The simplest solution is to reduce the concentration of this compound to bring the absorbance at the excitation wavelength below 0.1.2. Apply a correction formula: If dilution is not feasible, a mathematical correction must be applied. |
| The shape of the fluorescence emission spectrum appears distorted. | Secondary Inner Filter Effect: The emitted fluorescence is being re-absorbed by the sample. This is more likely if there are other chromophores in your sample that absorb in the emission range of this compound. | 1. Check for spectral overlap: Overlay the absorbance spectrum of your entire sample with the emission spectrum of this compound to identify any significant overlap.2. Use the IFE correction protocol: The correction formula accounts for both primary and secondary inner filter effects. |
| Inconsistent results between experiments. | Variations in sample preparation: Inconsistent sample preparation can lead to different absorbance values and, consequently, varying degrees of the inner filter effect. | 1. Standardize protocols: Ensure that your sample preparation, including the final concentrations of all components, is highly consistent.2. Measure absorbance for every experiment: Do not assume the absorbance will be the same. Measure the absorbance of your samples for each experiment to apply the appropriate correction. |
Quantitative Data for this compound
The following table summarizes the key photophysical properties of this compound. These values are essential for accurate experimental design and data analysis.
| Property | Value | Solvent | Reference |
| Absorption Maximum (λabs) | 436 nm | Ethanol | |
| Emission Maximum (λem) | ~480-500 nm | Ethanol | |
| Molar Extinction Coefficient (ε) | 46,800 cm-1M-1 at 436 nm | Ethanol | |
| Fluorescence Quantum Yield (Φ) | 0.68 | Ethanol |
Experimental Protocol for Inner Filter Effect Correction
This protocol provides a step-by-step guide to correct for the inner filter effect in fluorescence measurements of this compound.
1. Materials and Instruments:
-
This compound
-
Appropriate solvent (e.g., ethanol)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length is standard)
2. Procedure:
-
Step 1: Prepare a Stock Solution of this compound.
-
Accurately weigh a known amount of this compound and dissolve it in a precise volume of solvent to create a concentrated stock solution.
-
-
Step 2: Prepare a Dilution Series.
-
Prepare a series of dilutions of the this compound stock solution in the same solvent. The concentration range should span the expected experimental concentrations.
-
-
Step 3: Measure Absorbance Spectra.
-
Using the UV-Vis spectrophotometer, measure the full absorbance spectrum for each dilution, including a solvent blank.
-
Record the absorbance at the excitation wavelength (Aex) and at the emission wavelength (Aem) for each sample.
-
-
Step 4: Measure Fluorescence Spectra.
-
Using the fluorometer, measure the fluorescence emission spectrum for each dilution.
-
Set the excitation wavelength to the absorbance maximum of this compound (e.g., 436 nm in ethanol).
-
Record the observed fluorescence intensity (Fobs) at the emission maximum.
-
-
Step 5: Apply the Inner Filter Effect Correction.
-
Use the following formula to calculate the corrected fluorescence intensity (Fcorr) for each sample: Fcorr = Fobs x 10(Aex + Aem) / 2
-
Where:
-
Fcorr is the corrected fluorescence intensity.
-
Fobs is the observed (measured) fluorescence intensity.
-
Aex is the absorbance at the excitation wavelength.
-
Aem is the absorbance at the emission wavelength.
-
-
-
Step 6: Analyze the Corrected Data.
-
Plot the corrected fluorescence intensity (Fcorr) against the concentration of this compound. This plot should exhibit a more linear relationship compared to the uncorrected data.
-
Visualizations
Caption: Experimental workflow for correcting the inner filter effect.
Caption: Logical relationships in primary and secondary inner filter effects.
References
Technical Support Center: Stabilizing the Fluorescence of 3-Hydroxycoumarin Probes
Welcome to the technical support center for 3-hydroxycoumarin fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and stabilize the fluorescence in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter when using 3-hydroxycoumarin and its derivatives.
Issue 1: Rapid Loss of Fluorescent Signal (Photobleaching)
Q1: What is photobleaching and why is it a problem for 3-hydroxycoumarin probes?
Photobleaching is the irreversible photochemical destruction of a fluorophore, resulting in the loss of its ability to fluoresce.[1] This is a significant issue in fluorescence microscopy as it leads to a diminished signal over time, making it challenging to capture high-quality, quantifiable images, especially in time-lapse experiments.[1] Like other fluorophores, 3-hydroxycoumarin is susceptible to photobleaching, particularly under intense or prolonged light exposure.[1]
Q2: What are the primary causes of photobleaching?
The main factors contributing to photobleaching are:
-
High-intensity excitation light: The more photons a fluorophore is exposed to, the higher the probability of photochemical damage.[1]
-
Prolonged exposure to excitation light: Continuous illumination increases the cumulative dose of light energy absorbed by the fluorophore.[1]
-
Presence of molecular oxygen: Reactive oxygen species (ROS) generated during the fluorescence process can chemically degrade the fluorophore.
Q3: How can I minimize photobleaching of my 3-hydroxycoumarin probe?
Several strategies can be employed to reduce the rate of photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.
-
Minimize Exposure Time: Decrease the camera exposure time and use an electronic shutter to only expose the sample during image acquisition.
-
Use Antifade Mounting Media: These reagents are designed to scavenge reactive oxygen species, thereby protecting the fluorophore from photobleaching. For coumarin dyes, products like Vectashield have been shown to be effective. However, it's advisable to avoid antifade reagents like p-phenylenediamine (PPD) which can be less suitable for blue fluorophores due to potential autofluorescence.
-
Optimize Your Imaging System: While confocal microscopes can sometimes increase photobleaching in the focal plane due to high laser power, they also reduce out-of-focus light exposure.
Issue 2: Weak or No Fluorescent Signal
Q1: Why is the quantum yield of my 3-hydroxycoumarin probe lower than expected?
A low quantum yield in 3-hydroxycoumarin probes can be attributed to several factors related to the probe's molecular environment and structure. The most common reasons include:
-
Solvent Effects: The polarity of the solvent significantly influences the fluorescence quantum yield. A suboptimal solvent can promote non-radiative decay pathways, thus reducing fluorescence.
-
Aggregation: 3-hydroxycoumarin derivatives, especially those with planar structures, can aggregate in solution, leading to aggregation-caused quenching (ACQ).
-
Substituent Effects: The electronic properties of substituents on the coumarin ring are crucial. Electron-donating groups generally enhance fluorescence, while electron-withdrawing groups can quench it.
-
Probe Purity: Impurities from synthesis or degradation can absorb excitation light or quench the probe's fluorescence.
-
pH of the Solution: The fluorescence of many hydroxycoumarin derivatives is pH-sensitive. The protonation state of the hydroxyl group can significantly alter the electronic structure and, consequently, the quantum yield.
Q2: My probe's fluorescence is weak in an aqueous buffer. What can I do?
Here are some troubleshooting steps for weak fluorescence in aqueous buffers:
-
Co-solvent Addition: Try adding a less polar, water-miscible organic solvent like DMSO or ethanol to the buffer.
-
Surfactant Addition: Incorporating a small amount of a non-ionic surfactant such as Tween-20 or Triton X-100 can help prevent aggregation by forming micelles that encapsulate the probe molecules.
-
Adjust Probe Concentration: High concentrations can promote aggregation and self-quenching. Try reducing the concentration of your probe.
Issue 3: Inconsistent Fluorescence Intensity
Q1: Why do I observe inconsistent fluorescence intensity between samples?
Inconsistent fluorescence can arise from several sources:
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Variations in Staining Protocol: Ensure all samples are processed with the exact same staining protocol, including incubation times and temperatures.
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Different Levels of Photobleaching: Image all samples as quickly as possible after preparation and use consistent, minimal exposure times.
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Inconsistent Imaging Settings: Use the same microscope settings (laser power, exposure time, gain) for all samples in a comparative experiment.
Data Presentation
Table 1: Effect of Antifade Reagents on Coumarin Photostability
This table summarizes the reported effectiveness of a commercial antifade reagent compared to a standard mounting medium for the broader "coumarin" class of dyes.
| Mounting Medium | Fluorophore | Photobleaching Half-Life (seconds) |
| 90% Glycerol in PBS (pH 8.5) | Coumarin | 25 |
| Vectashield | Coumarin | 106 |
This data demonstrates a significant increase in the photostability of coumarin dyes when using a commercial antifade mounting medium.
Table 2: Photodegradation Quantum Yields (Φ) of Coumarin Dyes
A lower photodegradation quantum yield indicates higher photostability. Direct comparisons should be made with caution due to variations in experimental setups across different studies.
| Dye Name/Structure | Solvent | Conditions | Photodegradation Quantum Yield (Φ) x 10⁻⁵ |
| C.I. Disperse Yellow 232 | Ethanol | Aerobic | Not explicitly quantified, but noted for good photostability |
| C.I. Disperse Yellow 82 | Methanol | Anaerobic | ~1.5 - 3.5 (concentration dependent) |
| C.I. Disperse Yellow 82 | Ethanol | Anaerobic | ~1.2 - 3.2 (concentration dependent) |
| C.I. Disperse Yellow 82 | DMF | Anaerobic | ~3.8 - 5.8 (concentration dependent) |
Experimental Protocols
Protocol 1: General Staining of Fixed Cells with a 3-Hydroxycoumarin-Based Probe
This protocol provides a generalized procedure for staining fixed cells. Specific concentrations and incubation times may need to be optimized for your particular probe and cell type.
-
Cell Culture: Grow cells on glass coverslips or in imaging-compatible plates.
-
Cell Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (if required for intracellular targets): Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Prepare the 3-hydroxycoumarin probe solution at the desired concentration in an appropriate buffer (e.g., PBS). Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with a filter set appropriate for UV excitation and blue emission (e.g., a DAPI filter set).
Protocol 2: Troubleshooting Low Quantum Yield
This protocol offers a systematic approach to identifying and resolving the cause of low quantum yield.
-
Purity Check:
-
Run a UV-Vis absorption spectrum of your probe. The presence of unexpected peaks may indicate impurities.
-
If possible, verify the purity using HPLC or mass spectrometry.
-
-
Solvent Screening:
-
Prepare dilute solutions (absorbance < 0.1 at the excitation wavelength) of your probe in a range of solvents with varying polarities (e.g., dioxane, ethyl acetate, acetonitrile, water).
-
Measure the fluorescence emission spectrum for each solution.
-
Compare the fluorescence intensities to identify the optimal solvent for your probe.
-
-
Concentration Dependence Study (Aggregation Analysis):
-
Prepare a series of solutions of your probe in a single solvent, varying the concentration from the nanomolar to micromolar range.
-
Measure the fluorescence intensity at the emission maximum for each concentration.
-
A non-linear relationship between concentration and fluorescence intensity, particularly a decrease in emission at higher concentrations, is indicative of aggregation-caused quenching.
-
-
pH Titration:
-
Prepare a series of buffers with a range of pH values.
-
Add a constant concentration of your probe to each buffer.
-
Measure the fluorescence intensity at each pH to determine the optimal pH for your probe.
-
Visualizations
Caption: Excited-State Intramolecular Proton Transfer (ESIPT) in 3-Hydroxycoumarin.
Caption: A logical workflow for troubleshooting common 3-hydroxycoumarin fluorescence issues.
References
Validation & Comparative
A Comparative Guide to Coumarin 314 as a Fluorescent Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent spectroscopy, the selection of an appropriate standard is paramount for accurate and reproducible quantitative measurements. Coumarin 314, a rigidized aminocoumarin dye, presents itself as a compelling candidate for a fluorescent standard. This guide provides a comprehensive comparison of this compound's photophysical properties against commonly used standards—Coumarin 1, Coumarin 102, and Rhodamine 6G—supported by experimental data and detailed protocols for validation.
Photophysical Performance: A Comparative Analysis
The utility of a fluorescent standard is defined by its photophysical parameters. The following table summarizes the key spectral and temporal characteristics of this compound and its alternatives in ethanol, a commonly used solvent in fluorescence spectroscopy.
| Property | This compound | Coumarin 1 | Coumarin 102 | Rhodamine 6G |
| Absorption Maximum (λabs) | 436 nm[1] | 373.2 nm[2] | 390 nm | 529.8 nm[3] |
| Molar Extinction Coefficient (ε) | 46,800 cm-1M-1[1] | 23,500 cm-1M-1 | Not readily available | 116,000 cm-1M-1 |
| Emission Maximum (λem) | 476 nm | ~450 nm | 466 nm | ~550 nm |
| Quantum Yield (Φf) | 0.68 - 0.86 | 0.50 - 0.73 | 0.6 | 0.95 |
| Fluorescence Lifetime (τf) | ~3.5 ns | ~2.8 - 3.4 ns | 4.36 ns | ~4.0 ns |
Key Observations:
-
Spectral Range: this compound occupies a distinct spectral region with absorption and emission in the blue-green part of the spectrum, making it suitable for applications where excitation with violet or blue light is preferred.
-
Molar Extinction Coefficient: With a high molar extinction coefficient, this compound demonstrates efficient light absorption, a desirable characteristic for a fluorescent standard.
-
Quantum Yield: this compound exhibits a high and relatively stable fluorescence quantum yield, which is a critical factor for a reliable standard. While the reported range indicates some variability, it is comparable to other coumarin dyes.
-
Fluorescence Lifetime: The fluorescence lifetime of this compound is in the nanosecond range, typical for fluorescent dyes, and is suitable for time-resolved fluorescence measurements.
Experimental Protocols for Validation
Accurate characterization of a potential fluorescent standard is essential. Below are detailed protocols for two key validation experiments: relative fluorescence quantum yield determination and fluorescence lifetime measurement.
Determination of Relative Fluorescence Quantum Yield
The relative quantum yield of a sample is determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
This compound (sample)
-
A suitable fluorescent standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Ethanol (spectroscopic grade)
-
1 cm path length quartz cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the standard in ethanol.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Spectra: Using the spectrofluorometer, record the fluorescence emission spectrum of each dilution. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the sample (Φf,sample) can be calculated using the following equation:
Φf,sample = Φf,std * (msample / mstd) * (η2sample / η2std)
where:
-
Φf,std is the quantum yield of the standard.
-
msample and mstd are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
ηsample and ηstd are the refractive indices of the solvents used for the sample and standard, respectively (if they are different).
-
Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.
Materials:
-
TCSPC system (including a pulsed light source, a fast detector, and timing electronics)
-
This compound solution in ethanol
-
A scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) for measuring the instrument response function (IRF).
Procedure:
-
System Setup: Set up the TCSPC system with the appropriate excitation wavelength for this compound (e.g., a pulsed diode laser at ~405 nm).
-
Measure the Instrument Response Function (IRF): Replace the sample with the scattering solution and collect the IRF. The IRF represents the time profile of the excitation pulse as measured by the system.
-
Measure the Fluorescence Decay of the Sample: Replace the scattering solution with the this compound solution and acquire the fluorescence decay data. Ensure that the peak photon count is well below the pile-up limit (typically <5% of the laser repetition rate).
-
Data Analysis:
-
Deconvolute the measured fluorescence decay with the IRF using appropriate software.
-
Fit the deconvoluted decay to a single or multi-exponential decay model to determine the fluorescence lifetime(s). For a good standard, a single exponential decay is expected.
-
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the experimental validation process for a fluorescent standard.
Caption: Experimental workflow for validating a fluorescent standard.
Conclusion
This compound demonstrates robust photophysical properties that make it a strong candidate as a fluorescent standard in the blue-green spectral region. Its high molar absorptivity, significant quantum yield, and stable fluorescence lifetime provide a solid foundation for its use in quantitative fluorescence applications. When selecting a fluorescent standard, it is crucial for researchers to consider the specific requirements of their experimental setup, including the excitation and emission wavelengths of interest. The detailed protocols provided in this guide offer a framework for the rigorous validation of this compound or any other potential fluorescent standard, ensuring the accuracy and reliability of future fluorescence-based research.
References
A Comparative Guide: Coumarin 314 vs. Other Coumarin Dyes for Laser Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of tunable lasers, particularly in the blue-green spectral region, coumarin dyes have long been a cornerstone. Their high fluorescence quantum yields and broad emission spectra make them invaluable tools in various scientific disciplines, including spectroscopy, biomedical imaging, and materials science. Among the extensive family of coumarin dyes, Coumarin 314 stands out for its performance. This guide provides an objective comparison of this compound against other widely used coumarin dyes—specifically Coumarin 1, Coumarin 102, and Coumarin 153—supported by experimental data to aid researchers in selecting the optimal dye for their laser applications.
Executive Summary
This compound distinguishes itself with a combination of a high fluorescence quantum yield and good photostability, making it a robust choice for demanding laser applications. While other coumarin dyes may offer advantages in specific spectral regions or solvents, this compound provides a well-balanced performance profile across key metrics. This guide will delve into the quantitative data and experimental protocols that underpin these comparisons.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key photophysical and laser performance parameters of this compound and other selected coumarin dyes. It is important to note that these values are often solvent and concentration-dependent, and the data presented here are primarily in ethanol for comparative consistency.
| Parameter | This compound | Coumarin 1 | Coumarin 102 | Coumarin 153 |
| Absorption Max (λabs) | ~436 nm[1][2] | ~373 nm | ~390 nm | ~423 nm |
| Emission Max (λem) | ~485 nm[1] | ~450 nm | ~466 nm | ~532 nm[3] |
| Fluorescence Quantum Yield (Φf) in Ethanol | 0.68 - 0.86[1] | ~0.50 - 0.73 | ~0.76 | ~0.54 |
| Molar Extinction Coefficient (ε) at λabs (M-1cm-1) | ~46,800 | ~23,500 | Not readily available | Not readily available |
| Photostability | Good | Moderate | Good | Good |
| Laser Tuning Range | Broad, in the blue-green region | Blue region | Blue-green region | Green-yellow region |
| Laser Efficiency | High | Moderate | High | High |
Note: The data presented is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution.
In-Depth Analysis
This compound exhibits a strong absorption peak around 436 nm and emits brightly in the blue-green region, with a high fluorescence quantum yield that can reach up to 0.86 in ethanol. Its rigidized molecular structure contributes to its notable photostability, a critical factor for laser dyes which are subjected to intense light irradiation. The high molar extinction coefficient of this compound signifies efficient absorption of pump laser energy, contributing to its high laser efficiency.
Coumarin 1 , one of the earliest and most common coumarin dyes, absorbs at a shorter wavelength (around 373 nm) and emits in the blue region of the spectrum. While its quantum yield is respectable, its photostability is generally considered to be lower than that of more structurally rigid coumarins like this compound and Coumarin 102.
Coumarin 102 is known for its excellent performance in the blue-green region, with a high fluorescence quantum yield. Its rigid structure, similar to other advanced coumarins, imparts good photostability. It is often a strong contender to this compound, with the choice between them often depending on the specific wavelength requirements of the application.
Coumarin 153 is distinguished by its significant Stokes shift, absorbing around 423 nm and emitting in the green-yellow region at approximately 532 nm. This large separation between absorption and emission is advantageous in reducing self-absorption losses in the laser cavity. It also possesses good photostability.
Experimental Protocols
To ensure reproducible and comparable results when evaluating laser dyes, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φf) is a measure of the efficiency of photon emission through fluorescence. The relative method, comparing the dye of interest to a well-characterized standard, is commonly employed.
Principle: The quantum yield of an unknown sample is calculated relative to a standard by comparing their integrated fluorescence intensities and absorbances at the same excitation wavelength.
Methodology:
-
Standard Selection: Choose a quantum yield standard with a known Φf that absorbs and emits in a similar spectral range as the sample dye. For coumarin dyes, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard.
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent (e.g., ethanol). The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of these plots (Gradient) is used in the following equation to calculate the quantum yield of the sample (ΦX):
ΦX = ΦST * (GradX / GradST) * (nX2 / nST2)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots for the sample and standard, respectively.
-
nX and nST are the refractive indices of the sample and standard solutions (if different solvents are used).
-
-
Measurement of Photostability (Photodegradation Quantum Yield)
Photostability is a critical parameter for laser dyes, as it determines their operational lifetime. One quantitative measure of photostability is the photodegradation quantum yield (Φd), which is the probability of a molecule undergoing irreversible degradation upon absorbing a photon.
Principle: The rate of photodegradation is monitored by the decrease in absorbance of the dye solution over time while being irradiated with a known light intensity.
Methodology:
-
Sample Preparation: Prepare a solution of the coumarin dye in the desired solvent with an initial absorbance of approximately 1.0 at its absorption maximum (λmax).
-
Irradiation: Irradiate the sample in a quartz cuvette with a monochromatic light source (e.g., a laser or a filtered lamp) at or near the λmax of the dye. The intensity of the light source should be measured using a chemical actinometer or a calibrated power meter. The solution should be continuously stirred during irradiation.
-
Monitoring Degradation: At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum of the solution.
-
Data Analysis:
-
Plot the absorbance at λmax as a function of irradiation time.
-
The initial rate of photodegradation can be determined from the initial slope of this plot.
-
The photodegradation quantum yield (Φd) is calculated using the following equation:
Φd = (Number of molecules degraded) / (Number of photons absorbed)
The number of molecules degraded can be calculated from the change in absorbance and the molar extinction coefficient. The number of photons absorbed is determined from the light intensity and the sample's absorbance. A lower Φd value indicates higher photostability.
-
Visualizing the Comparison Framework
To illustrate the logical flow of comparing these coumarin dyes for laser applications, the following diagram outlines the key performance indicators and their relationships.
Caption: A logical diagram comparing key performance metrics of different coumarin dyes.
Conclusion
The selection of a laser dye is a critical decision that directly impacts the performance and longevity of a laser system. This compound emerges as a highly versatile and efficient dye for applications requiring robust performance in the blue-green spectral region. Its high quantum yield, good photostability, and efficient light absorption make it a superior choice for many laser-based experiments. However, for applications requiring emission in the deep blue or green-yellow regions, Coumarin 1 and Coumarin 153, respectively, present viable alternatives. Coumarin 102 stands as a strong competitor to this compound, with the final selection often boiling down to the specific wavelength and operational requirements of the intended application. By understanding the quantitative performance differences and employing rigorous experimental protocols for characterization, researchers can make informed decisions to optimize their laser systems for groundbreaking scientific discoveries.
References
A Comparative Guide to Fluorescent Dyes: Alternatives to Coumarin 314
For researchers, scientists, and drug development professionals seeking the optimal fluorescent probe, a direct comparison of photophysical properties is essential. This guide provides a comprehensive comparison of Coumarin 314 with viable alternatives, offering a data-driven approach to selecting the most suitable dye for specific research applications.
Introduction to this compound
This compound is a well-established fluorescent dye known for its utility in various scientific fields. It is frequently employed as a fluorescent probe in biological imaging and microscopy to visualize cellular structures and processes.[1][2] Beyond bio-imaging, its applications extend to photodynamic therapy, the formulation of organic light-emitting diodes (OLEDs), polymer chemistry, and as a standard in fluorescence spectroscopy.[3] It also sees use as a laser dye and in environmental sensing.[2][4]
While effective, the specific requirements of an experiment, such as excitation source availability, desired emission wavelength, and environmental sensitivity, may necessitate the consideration of alternative fluorescent probes. This guide offers a comparative analysis of this compound against other widely used fluorescent dyes: Fluorescein, Rhodamine B, and Alexa Fluor 350.
Photophysical Properties: A Comparative Analysis
The selection of a fluorescent dye is primarily governed by its photophysical properties. Key parameters include the maximum excitation and emission wavelengths (λex and λem), the molar extinction coefficient (ε), and the fluorescence quantum yield (Φ). The molar extinction coefficient indicates how strongly a molecule absorbs light at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence.
Below is a summary of the key photophysical properties for this compound and its alternatives.
| Dye | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) | Solvent |
| This compound | 436 nm | ~480-500 nm | 46,800 cm⁻¹M⁻¹ | 0.68 - 0.86 | Ethanol |
| Fluorescein | 498 nm | 517 nm | 76,900 cm⁻¹M⁻¹ (pH > 8) | ~0.95 (in 0.1 M NaOH) | Aqueous (pH dependent) |
| Rhodamine B | 543 nm | 565 nm | 106,000 cm⁻¹M⁻¹ | 0.3 - 0.7 | Ethanol |
| Alexa Fluor 350 | 346 nm | 442 nm | 19,000 cm⁻¹M⁻¹ | 0.24 | Aqueous |
In-Depth Look at Alternatives
Fluorescein
Fluorescein is a widely recognized fluorescent probe, particularly in the biosciences. Its spectral properties are notably dependent on the pH of the solution, a characteristic that can be leveraged for sensing pH changes within cellular environments. It exhibits a high quantum yield under basic conditions.
Rhodamine B
Rhodamine B is another popular fluorescent dye with a high molar absorptivity. Its fluorescence quantum yield can vary depending on the solvent. It is often used in various applications, including as a tracer dye and in fluorescence microscopy.
Alexa Fluor 350
Alexa Fluor 350 is a blue-fluorescent dye belonging to the coumarin class of fluorophores. It is a sulfonated derivative of 7-aminocoumarin, which enhances its water solubility and photostability compared to non-sulfonated counterparts. This makes it a robust choice for applications requiring high brightness and stability, such as flow cytometry and fluorescence microscopy.
Experimental Protocols
Accurate characterization of fluorescent dyes is paramount for their effective application. The following sections detail the standard methodologies for determining two key photophysical parameters: the molar extinction coefficient and the fluorescence quantum yield.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.
Protocol:
-
Preparation of a Stock Solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of a suitable solvent to create a concentrated stock solution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations.
-
Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax).
-
Data Analysis: Plot the absorbance values against the corresponding concentrations. The molar extinction coefficient (ε) can be calculated from the slope of the resulting linear fit, as described by the Beer-Lambert law: A = εcl, where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).
Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is a common and reliable approach.
Protocol:
-
Select a Standard: Choose a fluorescent standard with a known quantum yield and spectral properties similar to the test sample.
-
Prepare Solutions: Prepare a series of dilute solutions of both the standard and the test sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Measure Absorbance: Record the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence: Using a fluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both the standard and the test sample.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample. The quantum yield of the test sample (Φx) can be calculated using the following equation:
Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)
Where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients of the plots for the test sample and standard, respectively.
-
ηx and ηst are the refractive indices of the solvents used for the test sample and standard, respectively (if different).
-
References
- 1. Fluorescent labeling strategies for molecular bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A coumarin-based ratiometric fluorescent sensor for the detection of hydrazine in environmental and biological samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Comparative Performance Analysis of Coumarin 314 in Fluorescence Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluorescent dye Coumarin 314 with other commonly used fluorophores. The following sections present key performance data, experimental protocols for characterization, and visual representations of relevant workflows to assist researchers in selecting the appropriate fluorescent probes for their specific applications.
Photophysical Properties: A Comparative Overview
The selection of a suitable fluorophore is critical for the success of fluorescence-based experiments. Key parameters for consideration include the excitation and emission maxima, quantum yield (a measure of fluorescence efficiency), and photostability. The following table summarizes these properties for this compound and a selection of other widely used fluorescent dyes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent |
| This compound | 437[1] | 476[1] | 0.68 - 0.86[2] | 46,800 at 436 nm[2] | Ethanol |
| Coumarin 1 | 373 | 450 | ~0.5 in Ethanol | 25,000 | Ethanol |
| Coumarin 6 | 458 | 504 | 0.78 in Ethanol | 50,000 | Ethanol |
| Coumarin 343 | 447 | 485 | 0.63 in DMSO | 38,000 | DMSO |
| FITC (Fluorescein Isothiocyanate) | 495 | 518 | 0.92 | 75,000 | Aqueous Buffer (pH 9) |
| TRITC (Tetramethylrhodamine Isothiocyanate) | 547 | 572 | 0.28 | 95,000 | Aqueous Buffer |
| PE (R-Phycoerythrin) | 480, 565 | 578 | 0.98 | 1,960,000 | Aqueous Buffer |
| Cy5 (Cyanine5) | 650 | 670 | 0.27 | 250,000 | Aqueous Buffer |
Spectral Overlap and Cross-Reactivity
Potential for Spectral Overlap with this compound:
-
With FITC: The emission of this compound (peak at 476 nm) has minimal overlap with the excitation peak of FITC (495 nm). However, the tail of this compound's emission may extend into the detection window for FITC, necessitating compensation in sensitive applications like flow cytometry.
-
With PE: There is significant separation between the emission of this compound and the excitation and emission of PE, suggesting low potential for spectral overlap.
-
With TRITC and Cy5: Due to the large spectral separation, the likelihood of spectral overlap between this compound and red/far-red dyes like TRITC and Cy5 is very low.
Cross-reactivity can also refer to direct chemical interactions between fluorophores, which may lead to quenching or other artifacts. Such interactions are highly dependent on the specific molecular structures and the experimental environment. It is always recommended to perform single-color control experiments to assess the degree of spectral bleed-through and potential cross-reactivity in a specific experimental setup.
Experimental Protocols
Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of a sample (e.g., this compound) relative to a well-characterized standard.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorophore of interest (sample)
-
Quantum yield standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Solvent (e.g., ethanol)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the sample and the standard in the chosen solvent.
-
Prepare Dilutions: Prepare a series of dilutions of both the sample and the standard stock solutions. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength.
-
Measure Fluorescence Spectra: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution. The excitation wavelength should be the same for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the emission spectrum for each dilution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for both plots (Slope_sample and Slope_standard).
-
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)
where n is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.
Assessment of Photostability
This protocol outlines a method to compare the photostability of different fluorophores.
Materials:
-
Fluorescence microscope equipped with a light source of known and stable intensity and appropriate filter sets.
-
Fluorophore-labeled samples (e.g., conjugated antibodies, stained cells).
-
Image acquisition and analysis software.
Procedure:
-
Sample Preparation: Prepare samples labeled with the fluorophores to be compared. Ensure similar initial fluorescence intensities for a fair comparison.
-
Image Acquisition:
-
Define a region of interest (ROI) for each sample.
-
Acquire an initial image (t=0) using a fixed set of acquisition parameters (e.g., excitation intensity, exposure time).
-
Continuously expose the sample to the excitation light.
-
Acquire images at regular time intervals (e.g., every 30 seconds) for a defined period.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image at each time point.
-
Normalize the intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time for each fluorophore.
-
The rate of fluorescence decay is an indicator of the photostability of the fluorophore. A slower decay rate indicates higher photostability.
-
Visualizing Experimental Workflows
dot
Caption: Workflow for Photostability Assessment.
dot
References
Benchmarking Coumarin 314: A Comparative Guide to a New Generation of Fluorescent Dyes
For researchers, scientists, and drug development professionals seeking to optimize their fluorescence-based assays, the selection of the most appropriate fluorescent dye is a critical decision. This guide provides a comprehensive performance comparison of the well-established dye, Coumarin 314, against a selection of newer fluorescent dyes that offer significant advantages in key performance areas such as brightness and photostability.
This guide will delve into the quantitative photophysical properties of these dyes, provide detailed experimental protocols for their evaluation, and visualize complex biological and experimental workflows to aid in experimental design and data interpretation.
Data Presentation: A Side-by-Side Comparison of Photophysical Properties
The performance of a fluorescent dye is primarily dictated by its photophysical properties. The following table summarizes the key performance indicators for this compound and a selection of modern fluorescent dyes. It is important to note that the properties of fluorescent dyes can be influenced by their local environment, including the solvent and conjugation to biomolecules.
| Dye | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| This compound | 436[1][2] | 476 | 46,800[1][2] | 0.68[1] | 31,824 |
| Janelia Fluor® 549 | 549 | 571 | 101,000 | 0.88 | 88,880 |
| StarBright Red™ 715 | 638 | 712 | Not Publicly Available | Not Publicly Available | High (per manufacturer) |
| Spark PLUS UV™ 395 | 355 | 385 | Not Publicly Available | Not Publicly Available | High (per manufacturer) |
Note: The brightness of StarBright Red™ 715 and Spark PLUS UV™ 395 is emphasized by their manufacturers for applications such as flow cytometry, though specific quantum yield and molar extinction coefficient values are not publicly available. These dyes are noted for their high stability and performance in multiplexing applications.
Experimental Protocols
To ensure reproducible and comparable data, standardized experimental protocols are essential. The following are detailed methodologies for determining the key performance characteristics of fluorescent dyes.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. The relative method, which compares the fluorescence of the unknown sample to a standard with a known quantum yield, is a widely used and accessible approach.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent standard with a known quantum yield in the same solvent as the sample. The standard's absorption and emission spectra should be similar to the sample.
-
Solvent (spectroscopic grade)
-
Sample of the fluorescent dye
Procedure:
-
Prepare a series of dilutions: For both the standard and the sample dye, prepare a series of dilutions in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength.
-
Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the sample. The excitation wavelength should be the same for all measurements.
-
Integrate the Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot the Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.
-
Calculate the Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the linear fits for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the solvents are the same, this term is 1).
-
Assessment of Photostability (Photobleaching Half-Life)
Photostability refers to a dye's resistance to photochemical degradation upon exposure to light. A common way to quantify this is by measuring the photobleaching half-life (t_1/2), the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or arc lamp) and a sensitive detector (e.g., CCD or sCMOS camera).
-
Sample of the fluorescent dye (e.g., in solution, or labeling a specific cellular structure).
-
Image analysis software.
Procedure:
-
Sample Preparation: Prepare the sample and mount it on the microscope.
-
Image Acquisition:
-
Select a region of interest (ROI).
-
Acquire a time-lapse series of images of the ROI under continuous illumination with the excitation light.
-
Use consistent illumination power and acquisition settings throughout the experiment.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the ROI in each image of the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the data to a single exponential decay function: I(t) = I₀ * e^(-kt), where I(t) is the intensity at time t, I₀ is the initial intensity, and k is the photobleaching rate constant.
-
The photobleaching half-life (t_1/2) can be calculated from the rate constant: t_1/2 = ln(2) / k.
-
Mandatory Visualization
To facilitate a deeper understanding of the application and evaluation of these fluorescent dyes, the following diagrams, generated using the DOT language, illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: GPCR signaling pathway initiated by a fluorescent ligand.
Caption: Workflow for comparing the performance of fluorescent dyes.
References
A Comparative Guide to the Lasing Characteristics of Coumarin 314 and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lasing characteristics of Coumarin 314 and its analogs, supported by experimental data. The information is intended to assist researchers in selecting the optimal fluorescent dye for their specific applications, ranging from laser development to biological imaging.
Overview of Coumarin Dyes in Lasing Applications
Coumarin dyes are a class of organic compounds widely recognized for their excellent fluorescence and lasing properties in the blue-green region of the electromagnetic spectrum.[1] Their performance is notably influenced by their molecular structure, particularly the substituents at the 4- and 7-positions, as well as the surrounding solvent environment.[2][3] this compound, a rigidized aminocoumarin, is known for its high fluorescence quantum yield, making it a valuable laser dye.[4] However, like many organic dyes, coumarins can suffer from limited photostability under intense light exposure.[1] This has led to the synthesis and investigation of various analogs to enhance their lasing efficiency and durability.
Comparative Lasing Characteristics
To facilitate a direct comparison, the following table summarizes key lasing parameters for this compound and several of its representative analogs. The selection of analogs is based on systematic structural modifications, particularly at the 4- and 7-positions, which are known to significantly impact the photophysical properties of coumarin dyes.
| Dye/Analog | Structure | Max. Absorption (λ_abs, nm) | Max. Emission (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Amplified Spontaneous Emission (ASE) Threshold | Photostability | Reference(s) |
| This compound | Julolidine ring at 7-position, Carboxyethyl at 3-position | 438 (in Ethanol) | 485 (in Ethanol) | 0.87 (in Ethanol) | Data not readily available | Moderate | |
| Coumarin 102 | Julolidine ring at 7-position, Methyl at 4-position | ~420 (in Ethanol) | ~470 (in Ethanol) | ~0.76 (in Ethanol) | Comparatively low | Moderate | |
| Coumarin 151 (7-Amino-4-trifluoromethylcoumarin) | Amino at 7-position, Trifluoromethyl at 4-position | 400 (in neutral pH) | 490 (in neutral pH) | Varies with solvent polarity | Data not readily available | Generally good | |
| 7-(Diethylamino)coumarin Derivatives | Diethylamino at 7-position, various at 3-position | Varies | Varies | Generally high, solvent dependent | Data not readily available | Can be improved with structural modification |
Note: The direct comparison of ASE thresholds and photostability is challenging due to variations in experimental conditions across different studies. The data presented should be considered in the context of the referenced literature.
Structure-Performance Relationship
The lasing characteristics of coumarin dyes are intrinsically linked to their molecular structure:
-
7-Position Substitution: The nature of the substituent at the 7-position, typically an amino or substituted amino group, is a primary determinant of the dye's fluorescence quantum yield. The rigidized julolidine ring in this compound and Coumarin 102 contributes to their high fluorescence efficiency by reducing non-radiative decay pathways.
-
4-Position Substitution: The substituent at the 4-position influences the spectral properties and can affect photostability. For instance, the electron-withdrawing trifluoromethyl group in Coumarin 151 leads to distinct photophysical behavior compared to the methyl group in Coumarin 102.
-
3-Position Substitution: Modifications at the 3-position can also be used to fine-tune the photophysical properties and introduce functionalities for conjugation.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of laser dyes. Below are outlines of the key experimental protocols.
Measurement of Fluorescence Quantum Yield (Φ_f)
The relative fluorescence quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., spectroscopic grade ethanol)
-
Sample and Standard (e.g., this compound and a suitable reference standard)
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2) where:
-
Φ_r is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts 's' and 'r' refer to the sample and reference, respectively.
-
Measurement of Amplified Spontaneous Emission (ASE) Threshold
The ASE threshold is the minimum pump energy density required to observe a significant narrowing of the emission spectrum and a superlinear increase in the output intensity.
Materials:
-
Pulsed laser source (e.g., Nd:YAG laser)
-
Cylindrical lens
-
Sample holder (e.g., quartz cuvette)
-
Spectrometer with a CCD detector
-
Energy meter
Procedure:
-
The sample solution is placed in a cuvette.
-
The pulsed laser beam is focused into a narrow stripe onto the sample cell using a cylindrical lens to create a gain medium.
-
The emission from the edge of the cuvette is collected and directed into the spectrometer.
-
The pump energy is varied using neutral density filters, and the emission spectrum is recorded for each energy level.
-
The ASE threshold is identified as the pump energy at which the full width at half maximum (FWHM) of the emission spectrum abruptly decreases and the output intensity shows a sharp increase.
Measurement of Photostability
Photostability is assessed by monitoring the decrease in fluorescence or laser output intensity as a function of the total absorbed energy or irradiation time.
Materials:
-
Pulsed or continuous-wave laser
-
Sample holder
-
Spectrometer or power meter
-
Energy/power meter for the excitation source
Procedure:
-
The sample is continuously irradiated with the laser at a constant power/energy.
-
The fluorescence intensity or laser output power is monitored over time.
-
The photostability is often quantified as the "half-life," which is the time or number of pulses required for the intensity to decrease to 50% of its initial value.
Visualizations
Experimental Workflow for ASE Measurement
Caption: Workflow for determining the Amplified Spontaneous Emission (ASE) threshold of a laser dye.
Factors Influencing Coumarin Lasing Characteristics
Caption: Key molecular and environmental factors influencing the lasing characteristics of coumarin dyes.
References
Safety Operating Guide
Safe Disposal of Coumarin 314: A Procedural Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of Coumarin 314, a fluorescent dye commonly used in various scientific applications.
It is important to note that safety classifications for this compound can vary between suppliers. While some sources classify it as a hazardous substance, others do not.[1][2][3] Therefore, it is prudent to handle it with care, adhering to the safety precautions outlined below.
Key Safety and Hazard Information
| Supplier/Source | Hazard Classification | Key Safety Recommendations |
| Santa Cruz Biotechnology | Considered a hazardous substance.[1] | Harmful by inhalation, in contact with skin, and if swallowed. Irritating to eyes, respiratory system, and skin.[1] |
| MedChemExpress | Not a hazardous substance or mixture. | Recommends standard laboratory PPE and good ventilation. |
| TCI Chemicals | Not a hazardous substance or mixture. | Advises avoiding contact with skin, eyes, and clothing and using local exhaust ventilation. |
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or glasses with side shields are mandatory to prevent eye contact.
-
Hand Protection: Wear suitable chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A laboratory coat is required. For larger quantities, consider a chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area. If dust is likely to be generated, a suitable respirator should be used.
Spill Management and Disposal Procedure
In the event of a spill, follow these procedures to ensure safety and proper cleanup. The course of action will depend on the size of the spill.
Minor Spills
For small spills, adhere to the following steps:
-
Remove Ignition Sources: Immediately eliminate any potential sources of ignition in the vicinity.
-
Ensure Ventilation: Work in a well-ventilated area to avoid inhalation of dust.
-
Clean-up: Use dry clean-up procedures to avoid generating dust. Gently sweep the solid material. If dealing with a solution, absorb it with an inert material such as sand, earth, or vermiculite.
-
Collect Waste: Place the spilled material and any contaminated absorbent material into a suitable, clearly labeled container for waste disposal.
-
Decontaminate: Clean the spill area thoroughly. Surfaces and equipment can be decontaminated by scrubbing with alcohol.
-
Dispose: Dispose of the waste according to your institution's hazardous waste disposal protocols and local regulations.
Major Spills
For larger spills, the following emergency procedures should be followed:
-
Evacuate Area: Clear the area of all personnel and move upwind to avoid inhalation.
-
Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) office and, if necessary, emergency responders, providing them with the location and nature of the hazard.
-
Secure the Area: Prevent the spillage from entering drains or water courses.
-
Wear Full Protective Gear: Only trained personnel wearing full-body protective clothing and a self-contained breathing apparatus should address the spill.
-
Containment and Cleanup: Contain the spill using sand, earth, or vermiculite. Collect the recoverable product into labeled containers for disposal.
-
Disposal: All contaminated materials should be sealed in labeled drums for disposal by a licensed hazardous waste disposal contractor.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste and the management of spills.
Caption: Workflow for this compound waste disposal and spill management.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Coumarin 314
For laboratory professionals engaged in research and development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of Coumarin 314, a fluorescent dye, to ensure the well-being of researchers and the integrity of experimental outcomes. Adherence to these protocols is critical for minimizing risks and establishing a secure laboratory environment.
Hazard Classification: It is important to note that the classification of this compound varies among suppliers. While some sources classify it as a hazardous substance, others do not.[1][2] Given this discrepancy, it is prudent to handle this compound with a high degree of caution, assuming it to be potentially hazardous.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to prevent skin and eye contact, and respiratory exposure.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses/Goggles | Wear chemical safety goggles or glasses with side shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1][3] Contact lenses should not be worn. |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., PVC, Nitrile, or Neoprene) should be worn. For prolonged or repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a protection class of 3 or higher (breakthrough time > 60 minutes) is advised. |
| Protective Clothing | Wear a lab coat or other impervious clothing to prevent skin exposure. For major spills, full body protective clothing may be necessary. | |
| Footwear | Safety footwear or rubber gumboots are recommended. | |
| Respiratory Protection | Dust Mask/Respirator | If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A type N95 (US) or type P1 (EN 143) dust mask is often suggested. In case of significant airborne dust, a positive flow mask may be required. |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.
Handling Procedures:
-
Avoid all personal contact with the substance, including inhalation of dust.
-
Do not eat, drink, or smoke in the handling area.
-
Keep containers securely sealed when not in use.
-
Avoid physical damage to containers.
-
Wash hands thoroughly with soap and water after handling.
-
Launder contaminated clothing separately before reuse.
Storage:
-
Store in original, tightly sealed containers.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Disposal Plan
All waste materials must be handled in accordance with local, state, and federal regulations.
Solid Waste:
-
Collect solid residues, including contaminated items like weighing paper and gloves, and seal them in a labeled, suitable container for disposal.
Liquid Waste:
-
For spills, absorb with an inert material such as sand, earth, or vermiculite and collect into a labeled container for disposal.
-
Prevent spillage from entering drains or water courses.
Container Disposal:
-
Decontaminate empty containers. Puncture containers to prevent reuse and dispose of them at an authorized landfill.
Caption: Workflow for the safe handling of this compound.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
